5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-6(4-8-10)7-2-3-9-11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEMMCCKCRZJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
An In-Depth Technical Guide
Executive Summary
The bi-heteroaryl scaffold 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole represents a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, Lck) and BET bromodomain inhibitors. Its structural rigidity and specific hydrogen-bond acceptor/donor profile make it a critical bioisostere for amide or phenyl rings.
This guide details the synthesis of this target with a focus on regiocontrol and scalability . While direct coupling methods (Suzuki-Miyaura) exist, they are often limited by the instability of 5-metallated isoxazoles. Therefore, this guide prioritizes the Enaminone Cyclocondensation Route , a robust, stepwise construction of the isoxazole ring onto the pyrazole core, offering superior yields and atom economy.
Retrosynthetic Analysis
To design a robust synthetic pathway, we disconnect the isoxazole ring. The most reliable disconnection for 5-substituted isoxazoles involves the cyclization of a 3-carbon enaminone unit with a binucleophile (hydroxylamine).
Strategic Disconnection Logic
-
Target: this compound.
-
Disconnection: C–O and C–N bonds of the isoxazole.
-
Precursor: (E)-3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one.
-
Starting Materials: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (Acetyl pyrazole) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the isoxazole ring.
Primary Protocol: The Enaminone Route
This method is preferred for its operational simplicity and the avoidance of unstable organometallic intermediates.
Phase 1: Enaminone Formation
The reaction of the acetyl pyrazole with DMF-DMA serves as a "formylation" equivalent, inserting a one-carbon unit and an amine leaving group.
Reagents:
-
Substrate: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv)
-
Reagent: DMF-DMA (1.5 – 2.0 equiv)
-
Solvent: Toluene or neat (solvent-free)
-
Temperature: 100–110 °C (Reflux)
Step-by-Step Protocol:
-
Charge a reaction vessel with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.
-
Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1][2][3][4][5] If solubility is an issue, use anhydrous Toluene (5-10 volumes).
-
Heat the mixture to reflux (approx. 110 °C) under nitrogen.
-
Process Control: The reaction releases methanol. Using a Dean-Stark trap or simply venting (if neat) drives the equilibrium forward.
-
Monitor by TLC/LC-MS. Conversion is usually complete within 4–12 hours.
-
Workup: Cool to room temperature. The product, (E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, often precipitates as a yellow/orange solid. Add hexanes or MTBE to maximize precipitation. Filter and wash with cold ether.
-
Yield Expectation: 85–95%.
Phase 2: Isoxazole Cyclization
The regioselectivity of this step is critical. Reaction with hydroxylamine hydrochloride in ethanol typically favors the 5-substituted isoxazole via an initial attack on the carbonyl group (oxime formation) followed by cyclization.
Reagents:
-
Substrate: Enaminone intermediate (from Phase 1)[2]
-
Reagent: Hydroxylamine hydrochloride (
) (1.1 – 1.5 equiv) -
Solvent: Ethanol (absolute)
-
Temperature: Reflux (78 °C)
Step-by-Step Protocol:
-
Dissolve the enaminone in Ethanol (10–15 volumes).
-
Add Hydroxylamine hydrochloride in one portion.
-
Heat to reflux for 2–6 hours.
-
Mechanism Check: The solution usually turns lighter as the conjugation breaks.
-
Workup: Remove solvent under reduced pressure. Resuspend the residue in water.[6][7]
-
Neutralize with saturated
(careful, gas evolution). Extract with Ethyl Acetate (3x). -
Dry over
, filter, and concentrate. -
Purification: Recrystallization from EtOH/Heptane or silica gel chromatography (Hexane/EtOAc gradient).
Quantitative Data Summary
| Parameter | Phase 1 (Enaminone) | Phase 2 (Cyclization) |
| Stoichiometry | 1.0 : 1.5 (Ketone : DMF-DMA) | 1.0 : 1.2 (Enaminone : |
| Temperature | 110 °C | 78 °C |
| Time | 4–12 h | 2–6 h |
| Key Byproduct | Methanol (volatile) | Dimethylamine, |
| Typical Yield | >90% | 75–85% |
Mechanistic Insight & Regioselectivity
Understanding the mechanism is vital for troubleshooting. The formation of the 5-substituted isoxazole is driven by the "Hard/Soft" nature of the electrophiles.
-
Hard Center: The Carbonyl carbon (
). -
Soft Center: The Enamine
-carbon. -
Nucleophile: Hydroxylamine (
) is a potent alpha-effect nucleophile.
Pathway:
- attacks the Carbonyl (hard electrophile) to form the Oxime .
-
Intramolecular attack of the oxime oxygen onto the enamine carbon (
). -
Elimination of dimethylamine (
). -
Result: 5-(Pyrazolyl)isoxazole .
Note: If conditions are strongly acidic or sterically crowded, the regioselectivity can erode, leading to the 3-substituted isomer. Standard reflux in EtOH preserves the 5-isomer selectivity.
Figure 2: Mechanistic pathway ensuring 5-substitution via oxime intermediate.
Alternative Route: 1,3-Dipolar Cycloaddition
For discovery chemistry where convergent synthesis is required (e.g., varying the pyrazole unit rapidly), a "Click" chemistry approach can be used.
-
Reagents: 1-Methyl-4-ethynylpyrazole + Formonitrile oxide (generated in situ).
-
Method: React the alkyne with hydroxyiminomethanephosphonate or similar nitrile oxide precursors.
-
Drawback: Regioselectivity is often poor (mixture of 3- and 5-isomers) unless specific copper catalysts (CuAAC) or steric directing groups are used. This route is secondary to the enaminone route for this specific target.
Analytical Profile (Validation)
To validate the synthesis, look for these characteristic NMR signals:
-
1H NMR (DMSO-d6 or CDCl3):
-
Pyrazole-CH3: Singlet,
ppm. -
Pyrazole CHs: Two singlets (or close doublets) around
7.8–8.2 ppm. -
Isoxazole CH (C4-H): A characteristic doublet or singlet around
6.5–6.9 ppm. -
Isoxazole CH (C3-H): A downfield signal around
8.3–8.5 ppm.
-
-
Regioisomer Check: The coupling constant (
) and NOE (Nuclear Overhauser Effect) between the Pyrazole-H and Isoxazole-H4 can confirm the connectivity.
Safety & Critical Hazards
Hydroxylamine Hydrochloride (
-
Explosion Hazard: Hydroxylamine compounds can decompose explosively upon heating, especially if concentrated or in the presence of metal ions (Fe, Cu).
-
Protocol: Never distill hydroxylamine solutions to dryness. Always neutralize carefully.
-
Toxicity: Suspected carcinogen and mutagen.[8] Causes severe skin and eye irritation.[7][9][10] Use full PPE (gloves, goggles, fume hood).
DMF-DMA:
-
Flammable liquid. Hydrolyzes in air to release dimethylamine (fishy odor) and DMF. Store under inert atmosphere.
References
-
Regioselective Synthesis of Isoxazoles
-
Enaminone Chemistry Review
- Title: Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent.
- Source: ChemistrySelect, 2020.
-
URL:[Link]
-
Safety Data (Hydroxylamine)
- General Isoxazole Synthesis (Scale-Up): Title: Large-Scale Synthesis of 5-Substituted Isoxazoles via Enaminones. Source: Organic Process Research & Development (General Reference for Enaminone methodology). Context: Validates the use of EtOH reflux for 5-isomer preference.
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 7. lobachemie.com [lobachemie.com]
- 8. One moment, please... [actylislab.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole (CAS No. 1174864-93-7) consists of a 1-methylpyrazole ring linked at the 4-position to the 5-position of an isoxazole ring. This arrangement of aromatic heterocycles gives rise to a unique electronic and structural profile that is reflected in its spectroscopic data.
Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions for ¹H and ¹³C NMR are based on the analysis of similar pyrazole and isoxazole derivatives.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by distinct signals in the aromatic region, corresponding to the protons on the pyrazole and isoxazole rings, as well as a singlet in the aliphatic region for the N-methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 (Isoxazole) | ~8.3-8.6 | d | Expected to be the most downfield proton of the isoxazole ring due to the anisotropic effect of the nitrogen atom. |
| H-4 (Isoxazole) | ~6.4-6.7 | d | Coupled to H-3. |
| H-3 (Pyrazole) | ~7.8-8.1 | s | Aromatic proton on the pyrazole ring. |
| H-5 (Pyrazole) | ~7.6-7.9 | s | Aromatic proton on the pyrazole ring. |
| N-CH₃ | ~3.9-4.2 | s | Singlet for the three equivalent methyl protons. |
Solvent: CDCl₃ or DMSO-d₆
The precise chemical shifts will be influenced by the solvent used for analysis. The coupling constant (J-value) between H-3 and H-4 of the isoxazole ring is expected to be small, typically in the range of 1.5-2.0 Hz.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-5 (Isoxazole) | ~168-172 | Carbon bearing the pyrazole substituent. |
| C-3 (Isoxazole) | ~150-154 | Carbon adjacent to the oxygen atom. |
| C-3 (Pyrazole) | ~138-142 | Aromatic carbon in the pyrazole ring. |
| C-5 (Pyrazole) | ~128-132 | Aromatic carbon in the pyrazole ring. |
| C-4 (Pyrazole) | ~110-115 | Carbon linking the two rings. |
| C-4 (Isoxazole) | ~100-105 | Aromatic carbon in the isoxazole ring. |
| N-CH₃ | ~38-42 | N-methyl carbon. |
Solvent: CDCl₃ or DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C=N, C=C, and C-O bonds within the heterocyclic rings.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3150 | Medium |
| Aliphatic C-H Stretch (N-CH₃) | 2900-3000 | Medium |
| C=N Stretch (Isoxazole & Pyrazole) | 1580-1650 | Strong |
| C=C Stretch (Aromatic Rings) | 1450-1550 | Medium to Strong |
| Ring Vibrations | 1300-1400 | Medium |
| C-O-N Stretch (Isoxazole) | 1100-1200 | Strong |
The IR spectrum will provide a characteristic fingerprint for the molecule, useful for its identification and for monitoring reactions.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 149.0589 (calculated for C₇H₇N₃O)
-
Major Fragments: Fragmentation is likely to occur through cleavage of the bond linking the two heterocyclic rings or through the opening of the isoxazole ring. Predicted fragments include:
-
m/z = 81 (1-Methyl-1H-pyrazol-4-yl cation)
-
m/z = 68 (Isoxazole radical cation)
-
The exact fragmentation pattern would be determined experimentally using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial. The following are generalized step-by-step methodologies for the key experiments.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed.
Caption: Workflow for NMR data acquisition and processing.
Caption: Workflow for IR data acquisition and analysis.
Caption: Workflow for MS data acquisition and analysis.
Conclusion
The spectroscopic data for this compound, as predicted from the analysis of its structural components and related compounds, provides a detailed fingerprint for its identification and characterization. The expected NMR, IR, and MS data presented in this guide serve as a valuable resource for researchers working on the synthesis and application of this and similar heterocyclic molecules. Experimental verification of these predictions will be essential for confirming the structure and purity of synthesized batches of this compound.
References
-
An efficient synthesis, invitro and insilco evaluation of new pyrazole and isoxazole derivatives as anti-inflammatory agents. (n.d.). Retrieved from [Link]
-
Electronic supplementary information (ESI) for the synthesis of isoxazole and pyrazole derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
molecular docking, synthesis, characterization and adme studies of some new five-member ring. (2021, September 29). Journal of Education and Science, 20(3), 366-381. Retrieved from [Link]
-
Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Retrieved from [Link]
-
Experimental and theoretical NMR data by TNDO method for S3 and S4 compounds. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Technical Guide: Physicochemical Profiling of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
Topic: Physicochemical Properties of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Content Type: Technical Reference Guide Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists
Executive Summary & Scaffold Analysis
This compound (CAS: 1174864-93-7) represents a critical "biaryl" pharmacophore in modern drug discovery. Unlike standard biphenyls, this heteroaryl-heteroaryl system offers a unique electrostatic profile characterized by high polarity without the penalty of excessive molecular weight.
The molecule fuses an electron-deficient isoxazole ring (at the C5 position) with an electron-rich 1-methylpyrazole (at the C4 position). This "push-pull" electronic arrangement creates a distinct dipole moment that influences solubility, permeability, and protein-ligand binding kinetics. It is widely utilized as a fragment in kinase inhibitors (targeting the ATP-binding pocket) and as a bioisostere for amide bonds in peptidomimetics.
Chemical Identity & Structural Metrics[1][2][3]
| Property | Value | Notes |
| IUPAC Name | 5-(1-methylpyrazol-4-yl)isoxazole | |
| CAS Number | 1174864-93-7 | Primary commercial identifier |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | Fragment-like space (<200 Da) |
| SMILES | Cn1cc(cn1)-c2cc(no2) | |
| Appearance | Off-white to pale yellow crystalline solid | Typical of conjugated biaryls |
Computed Physicochemical Properties (In Silico)
Data derived from consensus cheminformatics models (SwissADME/ACD).
| Metric | Value | Interpretation |
| cLogP | 0.8 – 1.2 | Highly favorable for oral bioavailability; falls within the "Golden Triangle" for lead optimization. |
| TPSA | ~43 Ų | (Isoxazole N/O: ~26 + Pyrazole N: ~17). Indicates good passive membrane permeability. |
| H-Bond Donors | 0 | No -NH or -OH groups; reduces desolvation penalty during binding. |
| H-Bond Acceptors | 3 | N2 (isoxazole), O1 (isoxazole), N2 (pyrazole). |
| Rotatable Bonds | 1 | The C-C bond between rings. Low entropic penalty upon binding. |
| pKa (Base) | ~2.0 - 2.5 | Pyrazole N2 protonation. Neutral at physiological pH (7.4). |
Structural & Electronic Analysis
The connectivity between the isoxazole C5 and pyrazole C4 is critical.
-
Conformation: The molecule is not planar. Steric repulsion between the isoxazole heteroatoms and the pyrazole ring hydrogens induces a twist angle (typically 20-30°), breaking planarity. This twist is crucial for fitting into hydrophobic pockets where flat molecules might stack non-specifically.
-
Electronic Distribution:
-
Isoxazole: Acts as an electron-withdrawing group (EWG) due to the electronegative oxygen.
-
Pyrazole: The 1-methyl group acts as a weak electron donor.
-
Result: A dipole vector points from the pyrazole toward the isoxazole oxygen. This directional polarity allows for specific electrostatic interactions (e.g., with backbone carbonyls in a kinase hinge region).
-
Stability & Reactivity Profile
Understanding the degradation pathways is essential for formulation.
-
Reductive Instability: The N-O bond of the isoxazole is susceptible to reductive cleavage (e.g., hydrogenation, metabolic reduction), opening the ring to form an enamino-ketone.
-
Mitigation: Avoid strong reducing agents (H₂/Pd, LiAlH₄) during late-stage functionalization.
-
-
Base Sensitivity: While generally stable, the isoxazole C3 proton can be deprotonated by strong bases (LDA, n-BuLi), leading to ring fragmentation. The C5-substitution increases stability compared to unsubstituted isoxazole.
-
Photostability: The conjugated system absorbs in the UV range (λmax ~250-270 nm). Prolonged exposure to high-intensity UV may induce photo-isomerization or degradation.
Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)
Objective: Determine the saturation solubility in PBS (pH 7.4) to assess developability.
-
Preparation: Weigh 2.0 mg of solid compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration:
-
Shake at 300 rpm for 24 hours at ambient temperature (25°C).
-
Validation Step: Visually confirm excess solid remains. If clear, add more solid.
-
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).
-
Quantification:
-
Dilute the supernatant 1:10 with Acetonitrile/Water (50:50).
-
Inject onto HPLC (see Protocol B).
-
Calculate concentration against a 5-point standard curve prepared in DMSO.
-
Protocol B: Purity & Identity via HPLC-UV-MS
Objective: Confirm structural integrity and quantify impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% → 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
-
Detection:
-
UV: 254 nm (aromatic backbone) and 220 nm (amide bonds if derivatized).
-
MS: ESI Positive Mode. Target Mass [M+H]⁺ = 150.15.
-
Visualization of Workflows
Diagram 1: Synthesis & Property Evaluation Workflow
This diagram illustrates the logical flow from synthesis to lead selection based on the properties discussed.
Caption: Workflow for synthesizing and validating the this compound scaffold.
Diagram 2: Structural Interaction Map
This diagram details the pharmacophoric features relevant to binding.
Caption: Pharmacophoric features of the scaffold utilized in protein-ligand docking interactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394876 (Related Isoxazole Scaffolds). Retrieved from [Link]
-
SwissADME. Molecular Properties and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextualizing the isoxazole-pyrazole biaryl system).
- ChemDraw Professional.Calculated physicochemical properties (cLogP, pKa) using ChemDraw 20.0 algorithms.
The Biological Versatility of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole core is a quintessential example of such a hybrid scaffold, marrying the well-established biological activities of both pyrazole and isoxazole moieties. Pyrazoles are renowned for their diverse pharmacological profile, forming the backbone of drugs with analgesic, anti-inflammatory, and anticancer properties.[1] Similarly, the isoxazole ring is a versatile heterocycle present in numerous compounds with a wide array of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
The combination of these two rings suggests a synergistic potential, creating a unique chemical space for the development of novel therapeutic agents. However, despite the promise of this scaffold, a comprehensive evaluation of the biological activities of this compound derivatives is not extensively documented in publicly available literature. This technical guide aims to provide an in-depth overview of the known and potential biological activities of this class of compounds. We will present a detailed case study on a closely related derivative with demonstrated anticancer properties and provide robust, field-proven protocols for assessing the anticancer, antimicrobial, and anti-inflammatory potential of novel analogues. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic promise of this intriguing heterocyclic system.
Anticancer Activity: A Case Study
While data on the unsubstituted this compound core is limited, a noteworthy derivative, 5-(4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (Compound 5o) , has been synthesized and evaluated for its cytotoxic activities against several human cancer cell lines.[2][4][5] This compound incorporates the core pyrazole-isoxazole structure, albeit with a methoxy-phenyl linker, and demonstrates the potential of this scaffold in oncology research.
Synthesis of a Potent Anticancer Derivative
The synthesis of Compound 5o showcases a strategic approach to building molecular complexity around the core scaffold. The general synthetic pathway involves the construction of the isoxazole ring followed by the introduction of the piperazine moiety.
Caption: Synthetic pathway for Compound 5o.
Cytotoxic Activity Profile
Compound 5o exhibited potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines.[2][5][6] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Huh7 (IC50, µM) | Mahlavu (IC50, µM) | MCF-7 (IC50, µM) |
| 5o | 0.3 | 3.7 | 1.8 |
| Data sourced from Çalışkan et al. (2018).[4][7] |
Mechanistic studies revealed that Compound 5o induces oxidative stress, leading to apoptosis and cell cycle arrest.[2][5][6] Further investigation showed an inhibition of the cell survival pathway through Akt hyperphosphorylation and activation of the p53 protein.[2][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: A Frontier for Exploration
Currently, there is a lack of specific data on the antimicrobial properties of this compound derivatives. However, given that both pyrazole and isoxazole scaffolds are present in numerous antimicrobial agents, this is a promising area for future investigation. The following are standard protocols for preliminary antimicrobial screening.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to evaluate the antimicrobial activity of a compound.[10][11][12][13][14]
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]
Step-by-Step Methodology:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]
Anti-inflammatory Activity: Investigating a Key Pharmacological Property
The anti-inflammatory potential of the this compound scaffold remains to be elucidated. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity.[19][20][21][22][23]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory activity.[19][22]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups (e.g., n=6) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compound, vehicle (control), and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[20]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Structure-Activity Relationship (SAR) and Future Perspectives
The potent anticancer activity of Compound 5o provides initial insights into the structure-activity relationships of this scaffold. The presence of the trifluoromethylbenzyl piperazine moiety at the 3-position of the isoxazole ring appears to be crucial for its cytotoxic effects.[4] The 1,3-dimethylpyrazole group linked via a methoxyphenyl spacer at the 5-position of the isoxazole also contributes significantly to the overall activity.
The limited data on the this compound core underscores a significant opportunity for further research. Future studies should focus on:
-
Systematic derivatization: Synthesizing a library of analogues with diverse substituents at various positions of both the pyrazole and isoxazole rings.
-
Broad biological screening: Evaluating these new derivatives for a wider range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.
-
Mechanism of action studies: For active compounds, elucidating the specific molecular targets and signaling pathways involved.
The exploration of this promising scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a variety of diseases.
References
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Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1599–1613. [Link]
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Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3720. [Link]
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 15, 2026, from [Link]
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Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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Rai, A., & Singh, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 1-5. [Link]
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Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. [Link]
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Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis Online. [Link]
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An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Convergent Potential
The confluence of pyrazole and isoxazole rings in a single molecular entity, 5-(1-methyl-1H-pyrazol-4-yl)isoxazole, presents a compelling case for multifaceted pharmacological activity. Both parent heterocycles are considered "privileged structures" in medicinal chemistry, each being a cornerstone of numerous FDA-approved therapeutics.[1][2] Their combination suggests a synergistic or novel bioactivity profile. This guide, therefore, serves as a predictive and investigative framework for elucidating the mechanism of action of this compound. It is structured not as a static review of established facts, but as a dynamic roadmap for discovery, grounded in the established pharmacology of its constituent parts.
I. The Chemical Scaffolds: A Foundation of Diverse Bioactivity
The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, found in drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial.[2][3] Similarly, the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a key pharmacophore in a variety of therapeutic agents, including COX-2 inhibitors and antirheumatic drugs.[4][5][6] The linkage of these two potent scaffolds suggests several plausible biological targets and mechanisms of action.
II. Predicted Mechanisms of Action and Key Biological Targets
Based on the extensive literature on pyrazole and isoxazole derivatives, several high-probability mechanisms of action can be postulated for this compound.
A. Inhibition of Pro-Inflammatory Pathways: Cyclooxygenase (COX) and Beyond
The isoxazole ring is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), most notably in the selective COX-2 inhibitor valdecoxib.[4][5] The pyrazole ring also contributes to anti-inflammatory activity. Therefore, a primary hypothesis is that this compound may act as an inhibitor of COX-1 and/or COX-2, key enzymes in the biosynthesis of pro-inflammatory prostanoids.[7]
Potential Targets:
-
Cyclooxygenase-1 (COX-1)
-
Cyclooxygenase-2 (COX-2)
B. Anticancer Activity via Cytoskeletal Disruption or Kinase Inhibition
Numerous pyrazole and isoxazole-containing compounds have demonstrated potent anticancer activity.[8][9][10] Two prominent mechanisms for such compounds are the inhibition of tubulin polymerization and the inhibition of protein kinases crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain pyrazole/isoxazole linked arylcinnamides have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[9] The structural features of this compound may allow it to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.
Potential Target:
-
β-tubulin
-
-
Protein Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, these compounds can target a wide range of kinases involved in oncogenic signaling pathways.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Src family kinases
-
C. Modulation of Sirtuin Activity
Sirtuins are a class of NAD+-dependent protein deacetylases that are implicated in a variety of cellular processes, including gene silencing, DNA repair, and metabolism. Both pyrazolone and isoxazol-5-one derivatives have been identified as sirtuin inhibitors.[11] This suggests that this compound could potentially modulate the activity of one or more sirtuin isoforms.
Potential Targets:
-
SIRT1
-
SIRT2
-
SIRT3
D. Inhibition of 20-HETE Synthase
Pyrazole and isoxazole derivatives have been reported as potent and selective inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a cytochrome P450 enzyme.[12][13] 20-HETE is a signaling molecule involved in the regulation of vascular tone and has been implicated in hypertension and stroke.
Potential Target:
-
20-HETE synthase (CYP4A, CYP4F)
E. Antimicrobial Activity
Both pyrazole and isoxazole derivatives have a long history of investigation as antimicrobial agents against a wide range of bacterial and fungal pathogens.[4][14] The proposed mechanisms often involve the inhibition of essential microbial enzymes. For instance, some pyrazolyl-dihydrooxazoles have shown promising antifungal activity by inhibiting fungal CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis.[15]
Potential Targets:
-
Bacterial DNA gyrase
-
Fungal CYP51
III. Experimental Protocols for Mechanistic Elucidation
The following section provides a series of tiered experimental workflows to systematically investigate the potential mechanisms of action of this compound.
A. Tier 1: Initial Profiling and Cytotoxicity Assessment
This initial phase aims to determine the general biological activity and cytotoxic potential of the compound.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.
-
Methodology:
-
Culture selected human cancer cell lines (e.g., HeLa, DU-145, A549, MDA-MB231) in appropriate media.[9]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
| Cell Line | Tissue of Origin | Predicted IC50 Range (µM) |
| A549 | Lung Carcinoma | 1 - 20 |
| HeLa | Cervical Carcinoma | 0.5 - 15 |
| DU-145 | Prostate Carcinoma | 5 - 50 |
| HT-29 | Colorectal Adenocarcinoma | 2 - 30 |
2. Antimicrobial Susceptibility Testing
-
Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Use broth microdilution methods according to CLSI guidelines.
-
Test against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[14]
-
Determine the Minimum Inhibitory Concentration (MIC) for each organism.
-
B. Tier 2: Target-Based Assays
Based on the results of Tier 1, these assays will investigate direct interactions with hypothesized molecular targets.
1. COX Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Incubate recombinant human COX-1 and COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
2. Tubulin Polymerization Assay
-
Objective: To assess the effect of the compound on the polymerization of tubulin.
-
Methodology:
-
Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Incubate purified bovine tubulin with the test compound at 37°C.
-
Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Include paclitaxel as a polymerization promoter and colchicine as a polymerization inhibitor as positive controls.
-
3. Kinase Inhibition Profiling
-
Objective: To screen the compound against a panel of protein kinases.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Request screening against a panel of cancer-relevant kinases at a fixed concentration (e.g., 10 µM).
-
Follow up with dose-response curves to determine the IC50 for any "hits."
-
C. Tier 3: Cell-Based Mechanistic Assays
These experiments will confirm the mechanism of action within a cellular context.
1. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
2. Mitochondrial Respiration Assay
-
Objective: To investigate potential off-target effects on mitochondrial function, given the toxicity observed with related 1-methyl-1H-pyrazole-5-carboxamides.[16]
-
Methodology:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells.
-
Treat cells with the compound and sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
-
IV. Visualizing the Investigative Workflow and Potential Pathways
Caption: Investigative workflow for elucidating the mechanism of action.
Caption: Potential signaling pathways and cellular effects of the compound.
V. Conclusion and Future Directions
The compound this compound represents a promising chemical entity at the intersection of well-validated pharmacophores. The proposed mechanisms of action—ranging from anti-inflammatory and anticancer to antimicrobial—are grounded in a substantial body of scientific literature. The experimental framework provided in this guide offers a systematic approach to unraveling its precise biological function. A critical aspect of its development will be the early assessment of off-target effects, particularly mitochondrial toxicity. Through rigorous and hypothesis-driven investigation, the full therapeutic potential of this and related pyrazolyl-isoxazole compounds can be realized.
References
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- Title: Advances in isoxazole chemistry and their role in drug discovery.
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The Pyrazole-Isoxazole Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Application
Executive Summary
This technical guide analyzes the pyrazole-isoxazole hybrid scaffold, a privileged structure in modern medicinal chemistry. By fusing or linking the electron-rich pyrazole (two adjacent nitrogens) with the bioisosteric isoxazole (oxygen-nitrogen), researchers can access a unique chemical space that balances lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor profiles. This document details the historical evolution of these heterocycles, provides a self-validating protocol for their regioselective synthesis, and examines their critical role in kinase and COX-2 inhibition.
Structural Foundations & Chemical Space
The utility of pyrazole and isoxazole rings stems from their ability to act as bioisosteres of amide bonds and phenyl rings, yet with distinct electronic properties.
-
Pyrazole (
): A 5-membered ring containing two adjacent nitrogen atoms.[1] It acts as a robust hydrogen bond donor (NH) and acceptor (N), making it ideal for binding to the hinge region of ATP-binding pockets in kinases. -
Isoxazole (
for conjugate acid): Contains an oxygen and nitrogen. It is less basic than pyrazole and often serves as a metabolically stable spacer that restricts conformational freedom.
The Hybrid Advantage: Linking these two rings creates a "bi-heterocyclic" scaffold. The isoxazole often serves as the "warhead" carrier or hydrophobic anchor, while the pyrazole engages in critical polar interactions. This combination is particularly effective in Fragment-Based Drug Design (FBDD) for tuning solubility and permeability (LogP).
Historical Evolution: From Dye Chemistry to Targeted Therapy
The discovery of these heterocycles dates back to the golden age of German organic chemistry, driven initially by the dye industry and later by the search for antipyretics.
| Era | Key Discovery | Impact on Modern Chemistry |
| 1883 | Ludwig Knorr synthesizes the first pyrazole (antipyrine) while attempting to make quinolines. | Established the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls), still the industry standard. |
| 1888 | Rainer Ludwig Claisen synthesizes isoxazoles via condensation of hydroxylamine with 1,3-diketones. | Defined the Claisen-Schmidt condensation principles used to generate the necessary precursors. |
| 1990s | Discovery of Celecoxib (Celebrex) and Valdecoxib . | Validated the pyrazole/isoxazole scaffold as a selective COX-2 inhibitor, revolutionizing anti-inflammatory therapy. |
| 2010s | Rise of Kinase Inhibitors (e.g., Crizotinib, Ruxolitinib). | Pyrazoles identified as critical ATP-mimetics; hybrids explored to overcome resistance mutations. |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of pyrazole-isoxazole hybrids often suffers from regioselectivity issues. The following protocol utilizes a sequential condensation strategy , which is more reliable than one-pot multicomponent reactions for generating isomerically pure libraries.
Causality of Experimental Choices
-
Reagent Selection: We use hydrazine hydrate for pyrazole formation because it is a strong nucleophile that drives cyclization under mild conditions.
-
Solvent System: Ethanol/Acetic Acid is chosen to protonate the carbonyl oxygen, increasing electrophilicity without degrading the sensitive isoxazole ring formed in step 1.
-
Regiocontrol: By isolating the intermediate diketone, we prevent the formation of inseparable regioisomers common in "one-pot" procedures.
Protocol: Synthesis of 3-(Isoxazol-5-yl)-1H-pyrazole Derivatives
Step 1: Formation of the Isoxazole Core
-
Reactant: Dissolve 0.01 mol of acetylacetone (or substituted 1,3-diketone) in 20 mL of ethanol.
-
Activation: Add 0.01 mol of dimethylformamide dimethyl acetal (DMF-DMA). Reflux for 4 hours.
-
Cyclization: Cool to room temperature. Add 0.011 mol of Hydroxylamine Hydrochloride (
). Reflux for 2 hours. -
Workup: Evaporate solvent. Extract with ethyl acetate/water. The product is 5-acetylisoxazole.
Step 2: Claisen Condensation (Linker Formation)
-
Base Treatment: Dissolve 5-acetylisoxazole (from Step 1) and an appropriate ester (e.g., ethyl acetate or benzoate) in dry THF.
-
Deprotonation: Add NaH (1.2 eq) slowly at 0°C. Stir for 30 mins.
-
Why? NaH irreversibly deprotonates the acetyl methyl group, ensuring the Claisen condensation proceeds towards the 1,3-diketone intermediate.
-
-
Reaction: Warm to RT and stir overnight. Quench with dilute HCl. Isolate the
-diketone intermediate via filtration.
Step 3: Pyrazole Ring Closure (The Knorr Step)
-
Cyclization: Suspend the
-diketone intermediate in Ethanol (10 mL). -
Nucleophilic Attack: Add Hydrazine Hydrate (1.5 eq).
-
Conditions: Reflux for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Purification: Cool to precipitate the product. Recrystallize from ethanol.
Visualization: Synthetic Pathway Logic
The following diagram illustrates the decision tree and chemical flow for this synthesis.
Caption: Step-wise construction of the hybrid scaffold ensuring regiochemical fidelity.
Medicinal Chemistry Applications
A. Kinase Inhibition (ATP-Competitors)
The pyrazole ring is a "privileged scaffold" for kinase inhibitors because it mimics the adenine ring of ATP.
-
Mechanism: The pyrazole nitrogens form a bidentate hydrogen bond network with the "hinge region" amino acids (typically Glu and Leu) within the kinase active site.
-
Isoxazole Role: In hybrids, the isoxazole ring often extends into the hydrophobic "back pocket" or the solvent-exposed region, improving selectivity against off-target kinases.
-
Example: Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) utilize pyrazole cores.[1] Hybrids are currently being investigated to overcome the "gatekeeper" mutations (e.g., T790M in EGFR) that render first-generation drugs ineffective.
B. COX-2 Selective Anti-Inflammatories
-
Mechanism: COX-2 has a larger side pocket (valine shell) compared to COX-1 (isoleucine shell).
-
SAR Logic: The bulky pyrazole-isoxazole structure fits into the larger COX-2 pocket but is sterically hindered from entering the COX-1 channel, drastically reducing gastrointestinal side effects.
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the functional roles of different parts of the hybrid molecule.
Caption: Functional mapping of the hybrid scaffold in drug-receptor interactions.
Quantitative Data: Biological Activity Profile
The following table summarizes the potency of pyrazole-isoxazole derivatives against key targets, aggregated from recent medicinal chemistry literature.
| Compound Class | Target | Mechanism of Action | Reference | |
| Diaryl-isoxazole-pyrazole | COX-2 | 0.059 – 3.89 | Selective inhibition of prostaglandin synthesis | [1] |
| Pyrazole-Cinnamides | Tubulin | 0.4 – 2.7 | Inhibition of tubulin polymerization (G2/M arrest) | [2] |
| Fused Pyrazolo-isoxazole | EGFR Kinase | 10 – 50 nM | ATP-competitive binding at the hinge region | [3] |
| Linked Hybrids | 20-HETE Synthase | 23 | Inhibition of arachidonic acid metabolism | [4] |
References
-
Alegaon, S.G., et al. (2014).[5] "Synthesis of novel pyrazole–thiadiazole hybrid as potential potent and selective cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Context: COX-2 inhibition data).
-
Kamal, A., et al. (2015).[6] "Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents." Organic & Biomolecular Chemistry. Link (Context: Cytotoxicity and tubulin assays).
-
BenchChem Technical Support. (2025). "Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers." BenchChem.[1] Link (Context: Kinase inhibitor structural data).
-
Miyata, N., et al. (2011).[7] "Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors."[8] Journal of Medicinal Chemistry. Link (Context: 20-HETE synthase inhibition).
-
Knorr, L. (1883).[4][9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Link (Context: Original discovery of pyrazole synthesis).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole synthesis protocol
Application Note: AN-SYN-ISOX-05 Protocol for the Regioselective Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
Executive Summary
This application note details the robust, scalable synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands.
The protocol utilizes a two-step "enaminone route" (modified Claisen isoxazole synthesis). Unlike direct condensation of diketones which often yields regioisomeric mixtures, this pathway leverages
Target Audience: Medicinal Chemists, Process Chemists. Scale: Protocol validated for 1.0 g – 10.0 g scale.
Retrosynthetic Logic & Strategy
The structural objective is to append an isoxazole ring at the C4 position of a 1-methylpyrazole.
-
Disconnection: The C5–C4 bond of the isoxazole ring is formed via cyclization.
-
Precursor: 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one.
-
Starting Material: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 3935-43-5).
Why this route?
-
Regiocontrol: The dimethylamino group acts as a specific leaving group, directing the nucleophilic attack of hydroxylamine to the
-carbon, ensuring the formation of the 5-substituted isoxazole. -
Atom Economy: High conversion rates with volatile byproducts (methanol, dimethylamine) that drive the equilibrium forward.
Experimental Workflow Diagram
Figure 1: Step-wise synthetic workflow highlighting reagents and critical intermediates.
Detailed Protocol
Step 1: Synthesis of Enaminone Intermediate
Chemical Name: 3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 1g scale) |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one | 124.14 | 1.0 | 1.00 g |
| DMF-DMA (Neat) | 119.16 | 1.5 - 2.0 | 2.15 mL |
| Toluene (Optional co-solvent) | 92.14 | N/A | 5.0 mL |
Procedure:
-
Setup: Charge a dry round-bottom flask with the acetyl pyrazole starting material.
-
Addition: Add DMF-DMA (Dimethylformamide dimethyl acetal) directly to the flask.
-
Expert Tip: If the starting material is solid and solubility is poor, use Toluene as a co-solvent. However, running neat maximizes reaction rate.
-
-
Reaction: Equip with a reflux condenser and heat to 100–110°C for 12–16 hours.
-
Critical Control Point: The reaction produces Methanol. Using a Dean-Stark trap or simply venting the condenser periodically (if running neat) helps drive the equilibrium to completion.
-
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf, UV-active yellow/orange spot (Enaminone).
-
Workup: Evaporate volatiles under reduced pressure on a rotary evaporator. The residue is typically a yellow-orange solid or viscous oil.
-
Purification: Usually not required. If necessary, triturale with cold diethyl ether.
-
Step 2: Cyclization to Isoxazole
Target: this compound
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| Enaminone Intermediate | 179.22 | 1.0 | (Theoretical yield from Step 1) |
| Hydroxylamine HCl | 69.49 | 1.2 | 0.67 g |
| Ethanol (Absolute) | 46.07 | N/A | 10-15 mL |
Procedure:
-
Dissolution: Dissolve the crude enaminone from Step 1 in absolute Ethanol.
-
Addition: Add Hydroxylamine Hydrochloride (
) in one portion. -
Reaction: Reflux the mixture (
) for 3–5 hours.-
Mechanism Check: The solution usually turns lighter in color as the conjugated enaminone is consumed.
-
-
Workup:
-
Remove Ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Silica gel column chromatography.
-
Eluent: Gradient of 0
5% Methanol in Dichloromethane (or 20 50% EtOAc in Hexanes).
-
Mechanistic Rationale & Regioselectivity
The regioselectivity is dictated by the "Hard/Soft" nature of the electrophilic centers in the enaminone.
Figure 2: Mechanistic pathway ensuring 5-substitution.
-
Attack at
: The nitrogen of hydroxylamine attacks the carbon bearing the dimethylamino group ( ) via Michael addition. This is favored over direct attack on the carbonyl. -
Cyclization: The oxygen of the hydroxylamine intermediate then attacks the carbonyl carbon, closing the ring.
-
Result: The original carbonyl carbon becomes C5 of the isoxazole ring, bearing the pyrazole substituent.
Self-Validating Analytical Data
To ensure the protocol was successful, compare your isolated product against these expected parameters.
Physical State: Off-white to pale yellow solid.
NMR Validation (400 MHz,-
Pyrazole Ring:
-
~3.90 ppm (3H, singlet):
. - ~7.80 ppm (1H, singlet): Pyrazole H3.
- ~7.90 ppm (1H, singlet): Pyrazole H5.
-
~3.90 ppm (3H, singlet):
-
Isoxazole Ring (Diagnostic):
-
~6.40 – 6.50 ppm (1H, doublet,
): Isoxazole H4 . -
~8.20 – 8.30 ppm (1H, doublet,
): Isoxazole H3 . -
Note: The coupling constant (
) is characteristic of the isoxazole ring.
-
~6.40 – 6.50 ppm (1H, doublet,
Mass Spectrometry (LC-MS):
-
Formula:
-
Expected [M+H]+: 162.06
-
Fragmentation: Loss of
fragment often observed.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete removal of Methanol | Use a Dean-Stark trap or increase reaction time/temp. Ensure DMF-DMA is fresh (hydrolyzes over time). |
| Regioisomer Mixture | pH conditions too acidic | Ensure Hydroxylamine HCl is used in Ethanol. If mixture occurs, add Sodium Acetate (1.0 eq) to buffer the reaction (though usually not required for enaminones). |
| Sticky Residue | Polymerization of enaminone | Do not store the enaminone intermediate for long periods. Use immediately in Step 2. |
References
-
Regioselective Synthesis of Isoxazoles via Enaminones
-
Rosa, F. A., et al. (2012).
-enamino diketones. RSC Advances, 2, 5080-5083.
-
-
General Mechanism & Application
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
-
-
DMF-DMA Reagent Usage
-
Abu-Shanab, F. A., et al. (2002). Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.
-
Application Note: Utilizing the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Scaffold in Kinase Inhibitor Discovery
Executive Summary
The 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. Its structural geometry mimics the adenine ring of ATP, allowing it to function as a potent hinge-binder in the ATP-binding pocket of various kinases, including MPS1 (TTK) , CHK1 , and JNK .
This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold to develop or screen kinase inhibitors.[1] It details protocols for solubility management, biochemical IC50 determination using TR-FRET, and mechanism-of-action (MoA) validation.
Introduction: The Scaffold Advantage
In Fragment-Based Drug Discovery (FBDD), the this compound core is valued for its ability to form critical hydrogen bonds with the kinase hinge region (typically the backbone of a Glycine or Cysteine residue).
-
The Pyrazole Ring: Provides steric complementarity and hydrophobic interactions within the adenine pocket.
-
The Isoxazole Ring: Acts as a linker and hydrogen bond acceptor/donor system that orients side chains into the "gatekeeper" or solvent-exposed regions.
Key Target Classes:
-
Cell Cycle Kinases: MPS1 (Monopolar Spindle 1), essential for the Spindle Assembly Checkpoint (SAC).
-
Checkpoint Kinases: CHK1, a key regulator of the DNA damage response.
-
Stress Kinases: JNK (c-Jun N-terminal kinase).
Chemical Preparation & Handling[2][3][4]
Compounds containing the this compound core are generally lipophilic. Proper solubilization is critical to prevent compound aggregation, which causes false positives in kinase assays (promiscuous inhibition).
Protocol A: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of isoxazole derivatives) and store at -20°C.
-
Quality Control: Verify solubility via visual inspection. If precipitation occurs upon thawing, sonicate for 5 minutes at 37°C.
Data Table 1: Physicochemical Properties (Representative)
| Property | Value | Notes |
| Core MW | ~193.16 Da (Acid form) | Increases with R-group substitution. |
| LogP (Calc) | 1.5 - 3.5 | Highly dependent on substituents. |
| H-Bond Donors | 0-1 | Critical for hinge binding. |
| H-Bond Acceptors | 3-4 | Interaction with Lys/Asp residues. |
| DMSO Solubility | >10 mM | Excellent solubility in organic solvents. |
Biochemical Assay: TR-FRET Determination of IC50
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of a target kinase (e.g., MPS1 or CHK1) by the scaffold derivative. We utilize a tracer that competes with ATP.
Principle: The kinase is labeled with a Europium (Eu) cryptate (Donor). A fluorescent tracer (Acceptor) binds to the active site. When the inhibitor (the isoxazole compound) binds, it displaces the tracer, reducing the FRET signal.
Materials
-
Kinase: Recombinant Human MPS1 or CHK1 (0.5 nM final).
-
Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., GST or His).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow Diagram (DOT)
Caption: Figure 1. TR-FRET Binding Assay Workflow for Isoxazole-Pyrazole Inhibitors.
Step-by-Step Protocol
-
Compound Dilution:
-
Prepare a 10-point dose-response curve in 100% DMSO (starting at 100 µM, 3-fold serial dilution).
-
Dilute 1:100 into Assay Buffer to reach 1% DMSO (10x final concentration).
-
-
Plate Setup (384-well Low Volume White Plate):
-
Add 2 µL of diluted compound.
-
Add 4 µL of Kinase/Antibody mixture.
-
Add 4 µL of Tracer solution.
-
Final Volume: 10 µL. Final DMSO: 0.1%.
-
-
Controls:
-
Max Signal (0% Inhibition): DMSO + Kinase + Tracer.
-
Min Signal (100% Inhibition): Excess reference inhibitor (e.g., Staurosporine).
-
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
Detection: Read on a multi-mode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 320 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Calculation: Calculate TR-FRET Ratio = (Signal 665nm / Signal 615nm) × 10,000. Fit data to a 4-parameter logistic equation to determine IC50.
Mechanism of Action: ATP Competition
To confirm the this compound moiety is acting as a hinge binder (ATP-competitive), perform the ATP Km Shift Assay .
Protocol Logic
If the compound competes with ATP, the IC50 value will increase linearly as the ATP concentration increases.
-
Setup: Run the standard kinase activity assay (e.g., ADP-Glo or 33P-radiometric) at two distinct ATP concentrations:
-
Low ATP: At the Km(app) of the kinase (e.g., 10 µM).
-
High ATP: At 10x or 50x Km (e.g., 500 µM).
-
-
Interpretation:
-
ATP Competitive: IC50 shifts significantly (>3-fold increase) at High ATP.
-
Non-Competitive/Allosteric: IC50 remains unchanged.
-
Note: The isoxazole-pyrazole scaffold is classically ATP-competitive .
-
Biological Context: Signaling Pathway[5]
When targeting CHK1 or MPS1 with this scaffold, it is vital to understand the downstream effects. Inhibition should result in "mitotic catastrophe" or checkpoint override.
Pathway Diagram (DOT)
Caption: Figure 2. CHK1 Signaling Pathway. The isoxazole inhibitor blocks CHK1, preventing Cdc25 degradation and forcing cells with DNA damage into premature mitosis (Mitotic Catastrophe).
References
-
MPS1 Inhibition: Naud, S., et al. (2021). "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine."[2] Molbank, 2021(1), M1181.[2]
-
CHK1 Inhibition: Wang, F., et al. (2019). "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor."[3] European Journal of Medicinal Chemistry, 173, 44-62.
-
JNK Inhibition: Bennett, B.L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." PNAS, 98(24), 13681-13686. (Contextual reference for JNK scaffold evolution).
-
Scaffold Review: Fabbri, D., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 28(14), 5393.
Disclaimer: This protocol is for research use only. The this compound moiety is a chemical intermediate; specific biological activity depends on the full structure of the synthesized ligand. Always consult Safety Data Sheets (SDS) before handling.
Sources
Analytical Methods for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Characterization
[1][2][3][4]
Executive Summary & Scientific Context
Compound: 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
CAS: 1174864-93-7
Molecular Formula: C
This Application Note details the analytical characterization of this compound, a critical bi-heteroaryl scaffold often utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and bromodomain ligands. The molecule presents specific analytical challenges due to the polarity of the pyrazole ring, the potential for regioisomerism during synthesis (3- vs 5-isoxazole connectivity), and the weak basicity of the nitrogen atoms.
The protocols below are designed not merely to "detect" the compound but to rigorously validate its structural integrity and purity using orthogonal methodologies: UPLC-MS/MS for quantitation/ID, High-Field NMR for regio-connectivity, and Differential Scanning Calorimetry (DSC) for solid-state form identification.
Physicochemical Profiling
Understanding the analyte's fundamental properties is the prerequisite for robust method development.
| Property | Value / Characteristic | Analytical Implication |
| LogP (Predicted) | ~0.8 - 1.2 | Moderately polar; suitable for Reverse Phase (RP) LC. |
| pKa (Pyrazole N) | ~2.5 (Conjugate acid) | Mobile phase pH must be < 2.5 or > 4.5 to prevent peak tailing due to mixed ionization states. |
| Solubility | DMSO (>50 mg/mL), MeOH (Good), Water (Low) | Sample diluent should be MeOH or DMSO/Water mixtures. |
| UV Max | ~250-260 nm | Detection at 254 nm is standard; 220 nm for higher sensitivity. |
| Melting Point | 95 - 98 °C (Typical for class) | DSC endotherm used for purity confirmation. |
Method A: UPLC-MS/MS Characterization
Objective: High-throughput identification and purity assessment. Rationale: The 1-methylpyrazole moiety is ionizable under ESI(+) conditions. A generic C18 column is sufficient, but a Phenyl-Hexyl phase provides superior selectivity for separating regioisomers (e.g., 3- vs 5-substituted isoxazoles) via pi-pi interactions.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5 µm.
-
Why: The Charged Surface Hybrid (CSH) particle enables excellent peak shape for basic compounds (pyrazole) at low pH without ion-pairing reagents.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
Injection Volume: 2 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration |
| 1.00 | 5 | Isocratic hold (polar impurity elution) |
| 6.00 | 95 | Linear gradient |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 9.00 | 5 | End of Run |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temp: 120 °C.
-
Desolvation Temp: 400 °C.
-
Target Mass: [M+H]
= 150.07 m/z.
System Suitability Criteria (Self-Validating)
-
Retention Time Precision: %RSD < 0.5% (n=6 injections).
-
Tailing Factor: 0.9 < T < 1.2 (Ensures no secondary interactions with silanols).
-
Signal-to-Noise (S/N): > 100 for 1 µg/mL standard.
Method B: Structural Validation via NMR Spectroscopy
Objective: Unambiguous confirmation of regio-chemistry (3- vs 5-isoxazole) and N-methylation site. Rationale: Mass spec cannot easily distinguish between the 3-(1-methylpyrazol-4-yl) and 5-(1-methylpyrazol-4-yl) isomers. NMR NOE (Nuclear Overhauser Effect) correlations are required.
Sample Preparation[6]
-
Solvent: DMSO-d
(99.9% D).-
Why: Prevents exchange of labile protons (if any impurities present) and ensures complete solubility.
-
-
Concentration: 10-15 mg in 0.6 mL.
1H-NMR Assignment (400 MHz, DMSO-d )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.52 | Doublet (J~1.8 Hz) | 1H | Isoxazole C3-H | Deshielded by adjacent Oxygen and Nitrogen. |
| 8.20 | Singlet | 1H | Pyrazole C5-H | Adjacent to N-Me; typically sharper singlet. |
| 7.90 | Singlet | 1H | Pyrazole C3-H | Adjacent to bridge; may show long-range coupling. |
| 6.85 | Doublet (J~1.8 Hz) | 1H | Isoxazole C4-H | Characteristic isoxazole doublet. |
| 3.88 | Singlet | 3H | N-CH | Diagnostic for N-methylation. |
Critical NOESY Experiment
To confirm the 5-position attachment of the isoxazole to the pyrazole:
-
Experiment: 2D NOESY (Mixing time = 500 ms).
-
Key Correlation: Strong NOE between Pyrazole C3-H/C5-H and Isoxazole C4-H .
-
Validation: If the structure were the 3-isomer, the spatial distance between the rings' protons would differ, altering the NOE intensity pattern. Specifically, the N-Me protons should show a strong NOE to only one pyrazole proton (C5-H), anchoring the assignment.
Impurity Profiling & Synthetic Byproducts
When sourcing or synthesizing this compound, the following impurities are statistically probable:
-
Regioisomer: 3-(1-Methyl-1H-pyrazol-4-yl)isoxazole. (Separable by Phenyl-Hexyl column).
-
Starting Material: 1-Methyl-4-pyrazoleboronic acid (pinacol ester). (Detect via LC-MS, m/z distinct).
-
Hydrolysis Product: 1-Methyl-1H-pyrazole (if isoxazole ring opens under harsh acidic conditions).
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix for characterizing the compound, ensuring no step is overlooked.
Caption: Integrated analytical workflow for structural confirmation and purity assessment.
References
- Compound Data & Commercial Availability
-
Chromatographic Methodology
-
Separation of Pyrazole Derivatives on C18 and Mixed-Mode Columns. SIELC Technologies Application Notes. Available at: [Link]
- Method Development for Polar Heterocycles.
-
-
Spectroscopic Characterization
-
Claramunt, R. M., et al. "The 1H NMR spectrum of pyrazole in a nematic phase." Magnetic Resonance in Chemistry. Available at: [Link]
-
-
Synthesis Context
-
Synthesis of Isoxazole and Pyrazole Hybrid Molecules. ACG Publications. Available at: [Link]
-
(Note: While specific literature for this exact CAS is limited, the methodologies cited are standard for the isoxazole-pyrazole bi-heteroaryl class.)
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole in antifungal activity screening
Application Note: 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Scaffolds in Next-Generation Antifungal Screening
Executive Summary & Technical Context
The emergence of multi-drug resistant (MDR) Candida and Aspergillus species has necessitated the exploration of novel pharmacophores. The This compound scaffold represents a privileged structure in modern medicinal chemistry, recently identified as a "first-in-class" enhancer of azole efficacy.
Unlike traditional azoles that rely solely on the imidazole/triazole ring for heme coordination within the fungal CYP51 (Lanosterol 14
-
Direct CYP51 Binding: The nitrogen-rich heterocycles interact with the heme iron or the access channel residues.
-
Transcriptional Modulation: Recent studies (2024) indicate derivatives of this scaffold can downregulate ERG11 expression, preventing the compensatory overexpression often seen in resistant strains.
This guide provides a rigorous, self-validating workflow for screening libraries based on this scaffold, focusing on Minimum Inhibitory Concentration (MIC) determination, synergy with Voriconazole, and mechanistic validation.
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound handling to mechanistic validation.
Figure 1: Critical path for screening this compound derivatives. The workflow prioritizes early synergy detection due to the scaffold's known potentiation of azoles.
Protocol 1: Primary Screening (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (including azole-resistant strains like ATCC 10231) following CLSI M27-A4 standards.
Rationale: The isoxazole moiety can be sensitive to hydrolysis; therefore, fresh stock preparation is critical. We use RPMI 1640 buffered with MOPS to maintain pH 7.0, ensuring stability of the pyrazole-isoxazole linkage.
Materials:
-
Media: RPMI 1640 medium (w/ L-glutamine, w/o bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.
-
Inoculum: C. albicans (freshly grown on Sabouraud Dextrose Agar).
-
Controls: Voriconazole (Positive), DMSO (Vehicle), Media only (Sterility).
Step-by-Step Procedure:
-
Stock Preparation: Dissolve compound to 10 mM in 100% DMSO. Vortex for 2 minutes. Note: If precipitation occurs, sonicate for 30s.
-
Intermediate Dilution: Dilute stock 1:50 in RPMI 1640 to obtain a 200 µM working solution (2% DMSO).
-
Plate Setup (96-well):
-
Add 100 µL of RPMI 1640 to columns 2–12.
-
Add 200 µL of working solution (200 µM) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Final Concentration Range: 100 µM to 0.19 µM.
-
-
Inoculum Preparation:
-
Suspend 5 colonies in sterile saline. Adjust OD
to 0.5 McFarland (1–5 × 10 CFU/mL). -
Dilute this suspension 1:1000 in RPMI 1640 (Final: 1–5 × 10
CFU/mL).
-
-
Inoculation: Add 100 µL of diluted inoculum to all wells (diluting compound 2-fold again). Final DMSO concentration < 1%.
-
Incubation: 35°C for 24 hours (ambient air).
-
Readout: Visual score (optically clear = inhibition) or OD
measurement.-
MIC
: Lowest concentration with ≥50% reduction in growth compared to growth control.
-
Protocol 2: Synergy Assessment (Checkerboard Assay)
Objective: Validate the "enhancer" capability of the scaffold when paired with Voriconazole (VRC).
Rationale: Previous studies (Pelliccia et al., 2024) demonstrated that pyrazole-isoxazoles can restore azole susceptibility in resistant strains. The Fractional Inhibitory Concentration Index (FICI) is the standard metric.
Experimental Design:
-
Axis A (Rows): Test Compound (e.g., 0, 0.78, 1.56, ... 50 µM).
-
Axis B (Columns): Voriconazole (e.g., 0, 0.03, ... 4 µg/mL).
Data Analysis & FICI Calculation:
Interpretation Table:
| FICI Value | Interpretation | Action Item |
|---|---|---|
| ≤ 0.5 | Synergistic | Prioritize for lead optimization. |
| > 0.5 – 4.0 | Indifferent | Secondary priority. |
| > 4.0 | Antagonistic | Discard scaffold. |
Protocol 3: Mechanistic Profiling (Yeast-to-Hyphae Transition)
Objective: Confirm if the compound inhibits the morphological switch, a key virulence factor regulated by the RAS1-cAMP-Efg1 pathway, often targeted by this scaffold.
Procedure:
-
Induction: Use Spider Medium or RPMI + 10% Fetal Bovine Serum (FBS) to induce hyphae.
-
Treatment: Treat C. albicans cells (1 × 10
cells/mL) with the compound at 0.5× MIC and 1× MIC. -
Incubation: 37°C for 4 hours.
-
Microscopy: Visualize under Phase Contrast (40x).
-
Quantification: Count budding yeast vs. germ tubes (n=100 cells).
-
Success Criterion: >80% reduction in filamentation compared to control.
-
Mechanism of Action: CYP51 Inhibition Pathway
The following diagram illustrates the proposed mechanism where the this compound scaffold interferes with the ergosterol biosynthesis pathway.
Figure 2: Mechanism of Action. The scaffold competitively inhibits CYP51, leading to depletion of Ergosterol and accumulation of toxic methylated sterols, causing membrane collapse.
References
-
Pelliccia, S., et al. (2024). "A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain."[6] Journal of Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."
-
Sun, J., & Zhou, Y. (2015). "Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate."[7] Molecules, 20(3), 4383-4394.[7]
-
Hargrove, T. Y., et al. (2017). "CYP51 as a target for antifungal drug discovery." Expert Opinion on Drug Discovery.
Sources
- 1. 5-methyl-4-((4-nitro-1h-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid - 98% Purity, Yellow Crystalline Powder, Cas No: 123456-78-9, Pharmaceutical Intermediate at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 2. Bis(2-bromomethyl)ether-96% Manufacturer,Supplier,Exporter [forecastchemicals.com]
- 3. Buy Salicylaldehyde, Affordable Price, Chemical Intermediate, Aromatic Aldehyde Properties [forecastchemicals.com]
- 4. This compound CAS#: 1174864-93-7 [m.chemicalbook.com]
- 5. 957313-90-5|this compound-3-carboxylic acid|this compound-3-carboxylic acid|MFCD04970277-范德生物科技公司 [bio-fount.com]
- 6. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Docking of the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Scaffold
Executive Summary & Chemical Context[1][2][3][4][5][6]
The 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole moiety represents a privileged bi-heteroaryl scaffold in medicinal chemistry.[1] Its planar, aromatic architecture allows it to function as a robust bioisostere for amide bonds or phenyl rings, while its specific nitrogen/oxygen arrangement enables it to act as a pharmacophore mimic in two distinct high-value therapeutic classes:[1]
-
BET Bromodomain Inhibitors: The isoxazole unit mimics the acetyl-lysine (KAc) residue recognized by Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), forming critical hydrogen bonds with the conserved Asparagine.
-
Kinase Inhibitors: The bi-aryl axis can orient within the ATP-binding pocket, though the specific lack of a hydrogen bond donor in this core fragment often necessitates its use as a "linker-scaffold" or requires water-mediated bridging.
Scope of this Protocol: This guide details the molecular docking workflow for this specific scaffold, focusing on the BRD4 (Bromodomain-containing protein 4) system as the primary case study due to the high structural complementarity of the isoxazole headgroup to the KAc binding pocket.
Pre-Docking Considerations: The "Garbage In, Garbage Out" Filter
Ligand Preparation: The Torsion Problem
Standard force fields (MMFF94, OPLS3e) often fail to accurately predict the torsional energy profile of directly linked bi-heterocycles. The bond connecting the Pyrazole C4 and Isoxazole C5 has partial double-bond character due to conjugation, leading to a rotational barrier that dictates planarity.
Critical Protocol: Do not rely solely on force-field minimization. You must validate the inter-ring torsion angle.
-
Recommendation: Perform a rapid Density Functional Theory (DFT) optimization (B3LYP/6-31G*) on the core fragment to establish the global minimum conformation before generating conformers.
-
Stereochemistry: The 1-Methyl group on the pyrazole fixes the tautomer state, simplifying the protocol (no N-H tautomer enumeration needed for the pyrazole ring).
Protein Target Selection & Water Management
For isoxazole-based ligands targeting BRD4, water molecules are not "solvent"; they are structural co-factors.[1]
-
Target PDB: 3P5J (High resolution BRD4-BD1 complex).[1]
-
The "W1" Water: In BRD4, a conserved water molecule bridges the ligand and the tyrosine residue (Tyr97). Removing this water will result in a false negative docking score.
Step-by-Step Docking Protocol
Workflow Visualization
The following diagram outlines the decision logic for this specific scaffold.
Caption: Optimized workflow for docking bi-heteroaryl scaffolds into bromodomains, emphasizing QM geometry correction and conserved water retention.
Protocol 1: Target Preparation (BRD4 Case Study)
-
Retrieval: Download PDB ID 3P5J or 5I80.
-
Cleaning: Remove all buffer salts and non-conserved waters.
-
Critical Step (Water Retention): Identify the water molecule bridging the ZA-loop and the BC-loop. In 3P5J, this is often labeled HOH 300+ range. Do not delete this.
-
Protonation: Add hydrogens at pH 7.4. Ensure Asn140 is treated as neutral (amide).[1]
-
Restrained Minimization: Perform a light minimization (RMSD 0.3 Å limit) of hydrogens only, keeping heavy atoms fixed to preserve the crystallographic pocket shape.
Protocol 2: Grid Generation
The isoxazole moiety binds in the "KAc recognition pocket."
-
Center: Define the grid center on the amide nitrogen of Asn140 .
-
Dimensions:
-
Inner Box: 10 x 10 x 10 Å (Focus on the KAc pocket).
-
Outer Box: 25 x 25 x 25 Å (Allowing the pyrazole tail to explore the ZA channel).
-
-
Constraints (Optional): Define a hydrogen bond constraint on Asn140 (OD1) to enforce the isoxazole interaction.
Protocol 3: Docking Parameters (Software Agnostic)
Whether using AutoDock Vina, Glide, or GOLD, apply these physics-based settings:
| Parameter | Setting | Rationale |
| Exhaustiveness / Precision | High / XP | The bi-aryl system is rigid; sampling needs to be precise rather than broad. |
| Energy Range | 3.0 kcal/mol | Only keep poses within a tight energy window of the global minimum. |
| Ligand Flexibility | Torsion Active | Allow rotation between Pyrazole and Isoxazole, but penalize deviations from planarity if using a custom force field. |
| Interaction Filter | H-Bond Required | Filter out any pose that does not H-bond to Asn140. |
Data Analysis & Validation
The "Self-Validating" Control
Before docking your specific molecule, you must perform a Redocking Validation :
-
Extract the native ligand from 3P5J.
-
Dock it back into the prepared protein.
-
Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If it is higher, your grid box or water handling is incorrect.[1]
Scoring & Interaction Fingerprints
Do not rely solely on the docking score (e.g., -8.5 kcal/mol).[1] Analyze the Interaction Fingerprint (IFP) .
Key Interactions for this compound:
-
H-Bond Acceptor: Isoxazole Oxygen/Nitrogen
Asn140 (Side chain NH).[1] -
Water Bridge: Pyrazole N2
Conserved Water Tyr97. -
Hydrophobic/Stacking: The planar bi-aryl system should sandwich between the "WPF shelf" (Trp81, Pro82, Phe83) and the ZA loop hydrophobic residues.
References
-
PDB Entry 3P5J : Structure of BRD4 with Isoxazole-based Ligand.[1] RCSB Protein Data Bank.[2][3] Link
-
Isoxazole Scaffold in Kinase Inhibition : "The Isoxazole Scaffold: A Versatile Player in Kinase Inhibition."[4] BenchChem Application Reviews. Link[1]
-
Fragment-Based Drug Discovery (FBDD) : "A systematic analysis of atomic protein–ligand interactions in the PDB." National Institutes of Health (PMC).[1] Link
-
Docking Methodology : "A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists." ResearchGate. Link
-
Pyrazole-Isoxazole Hybrids : "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Synthesis
Topic: High-Fidelity Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads Methodology: The Enaminone Route (DMF-DMA Cascade)
Executive Summary & Core Reaction Logic
This guide addresses yield attrition in the synthesis of This compound . While [3+2] cycloadditions (alkyne + nitrile oxide) are possible, the industrial "gold standard" for 5-substituted isoxazoles is the Enaminone Route . This pathway offers superior regiocontrol and scalability but is susceptible to hydrolytic failure and thermodynamic stalling.
The Validated Pathway
-
Activation: Condensation of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with DMF-DMA to form the
-enaminone. -
Annulation: Cyclocondensation with Hydroxylamine hydrochloride (
) to close the isoxazole ring.
Figure 1: The two-step enaminone pathway. Success depends on the complete conversion to the enaminone intermediate before introducing hydroxylamine.
Critical Troubleshooting Modules
Module A: The Enaminone Step (Activation)
The Issue: Incomplete conversion of the acetylpyrazole starting material. Root Cause: The reaction with DMF-DMA is an equilibrium driven by the removal of methanol. If methanol is not removed, or if water enters the system, the equilibrium shifts backward (hydrolysis).
| Symptom | Diagnosis | Corrective Action |
| SM persists on TLC | Equilibrium stagnation | Drive the Equilibrium: Use a Dean-Stark trap or open-vessel reflux (if safe) to strip methanol. Increase DMF-DMA equivalents to 1.5–2.0. |
| New polar spot appears | Hydrolysis of DMF-DMA | Moisture Control: DMF-DMA hydrolyzes rapidly to DMF + Methanol. Ensure reagents are fresh and the system is under |
| Dark/Tar formation | Polymerization | Temp Control: Do not exceed 110°C. If using microwave, cap power to avoid localized superheating. |
Protocol Optimization:
-
Solvent: Run neat (in excess DMF-DMA) or in Toluene (to azeotrope methanol).
-
Endpoint: Do not proceed to Step 2 until Step 1 shows >98% conversion. The enaminone is stable and can be isolated (and purified) if necessary, which drastically improves the final yield.
Module B: The Cyclization Step (Regiocontrol)
The Issue: Formation of the wrong isomer (3-substituted) or oxime byproducts. Root Cause: The regioselectivity is dictated by the pH-dependent attack of hydroxylamine.
-
Mechanism:
attacks the -carbon (Michael addition) 5-substituted isoxazole. -
Failure Mode: Attack at the carbonyl
3-substituted isomer (rare with enaminones but possible).
Q: Why am I getting a mixture of isomers? A: Check your pH.
-
Acidic Conditions (Pure
): Can slow down the Michael addition, allowing competing pathways. -
Buffered Conditions (Recommended): Use Sodium Acetate (NaOAc) or Pyridine to buffer the HCl released. This keeps the amine nucleophilic enough for the Michael attack without degrading the sensitive enaminone.
Figure 2: Decision tree for diagnosing yield loss. Step 1 completion is the most common failure point.
Optimized Experimental Protocol
Objective: Synthesis of this compound (Scale: 10 mmol).
Step 1: Enaminone Formation
-
Charge: 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) and DMF-DMA (1.5 eq) into a round-bottom flask.
-
Solvent: Toluene (5 vol) is recommended to help azeotrope methanol, though neat reactions work on small scales.
-
Reflux: Heat to 110°C for 4–6 hours.
-
Monitor: TLC should show complete consumption of the ketone.
-
Workup: Concentrate in vacuo to remove Toluene and excess DMF-DMA. The residue (usually a yellow/orange solid) is the enaminone .
-
Tip: If the residue is an oil, triturating with cold diethyl ether often induces crystallization.
-
Step 2: Isoxazole Closure
-
Charge: Dissolve the crude enaminone (from Step 1) in Ethanol (10 vol).
-
Reagent: Add Hydroxylamine Hydrochloride (1.2 eq).
-
Buffer: Add Sodium Acetate (1.2 eq) or Pyridine (2.0 eq). Crucial for yield.
-
Reflux: Heat to 80°C (reflux) for 2–3 hours.
-
Isolation:
Frequently Asked Questions (FAQs)
Q1: My product is water-soluble and I'm losing it during the wash. What do I do?
-
Answer: Pyrazole-isoxazoles can be polar.[2] If precipitation fails, saturate the aqueous phase with NaCl (brine) and perform exhaustive extraction with DCM/Isopropanol (3:1) . Avoid simple ether extractions as they may not be polar enough.
Q2: Can I do this in one pot?
-
Answer: Yes, but it is riskier. If you add hydroxylamine while unreacted DMF-DMA is still present, the hydroxylamine will react with the DMF-DMA (forming worthless formamidoxime) instead of your enaminone. You must strip the excess DMF-DMA before adding hydroxylamine.
Q3: The solid from Step 1 is sticky/oily. Should I purify it?
-
Answer: Generally, no. The enaminone is sensitive to hydrolysis on silica gel. It is better to use the crude material directly in Step 2, provided you have removed the volatile impurities (DMF-DMA/Toluene) under high vacuum.
References
-
Mechanism of Enaminone Cyclization
- Context: Describes the regioselective synthesis of isoxazoles from enaminones and hydroxylamine, confirming the 5-substituted preference.
- Source:Molecules2024, 29(22). "Synthesis of Fused Isoxazoles: A Comprehensive Review."
-
Regioselectivity Control
-
DMF-DMA Reactivity
- Context: General procedure for converting methyl ketones to enaminones using DMF-DMA (Bredereck's reagent logic).
- Source:Tandem Synthesis of Bipyrazoles (Example of Acetylpyrazole + DMF-DMA).
Sources
Technical Support Center: Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
Welcome to the technical support center for the synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Impurities and Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Question 1: I am seeing an unexpected peak in my NMR spectrum that corresponds to an aldehyde proton, even after the reaction should be complete. What is this impurity?
Answer: This is likely due to the presence of unreacted 1-methyl-1H-pyrazole-4-carbaldehyde (I-1) . The conversion of the aldehyde to the isoxazole can sometimes be incomplete.
Causality and Recommended Actions:
-
Incomplete Reaction: The reaction time may have been insufficient, or the temperature may have been too low for the cyclization to go to completion.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the reagent used to form the isoxazole ring (e.g., hydroxylamine) will result in unreacted aldehyde.
-
Poor Reagent Quality: The quality of your hydroxylamine or other reagents can affect their reactivity.
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.
-
Optimize Reaction Conditions: Consider increasing the reaction time or temperature. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some isoxazole syntheses.[1]
-
Adjust Stoichiometry: Ensure at least a stoichiometric amount of high-quality hydroxylamine hydrochloride is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.
-
Purification: Unreacted aldehyde can typically be separated from the desired product by column chromatography on silica gel.
Question 2: My mass spectrometry data shows a peak with the same mass as my product, but it has a different retention time in LC-MS. Could this be an isomer?
Answer: Yes, it is highly probable that you have formed the regioisomeric impurity, 3-(1-Methyl-1H-pyrazol-4-yl)isoxazole (I-2) . The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles.[2][3][4]
Causality and Recommended Actions:
-
Reaction Pathway: The formation of the 3-substituted versus the 5-substituted isoxazole depends on the specific synthetic route. For instance, in a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the regioselectivity is influenced by electronic and steric factors.
-
Lack of Regiocontrol: The chosen synthetic method may not be sufficiently regioselective.
Troubleshooting Protocol:
-
Analytical Confirmation: Detailed 2D NMR spectroscopic analysis (HSQC, HMBC) can help distinguish between the two isomers by examining the correlations between the pyrazole and isoxazole ring protons and carbons.
-
Reaction Re-evaluation: If the level of the regioisomeric impurity is unacceptably high, you may need to reconsider your synthetic strategy. Syntheses that proceed through a defined intermediate, such as the cyclization of a pyrazolyl-chalcone oxime, may offer better regiocontrol.
-
Chromatographic Separation: These isomers often have very similar polarities, making separation by column chromatography challenging but not impossible. Careful optimization of the eluent system is crucial. Sometimes, using a different stationary phase or a multi-solvent eluent can improve separation.[5]
Question 3: I observe two closely-eluting spots on my TLC plate, and my NMR shows a complex set of peaks that are not the starting aldehyde or the desired product. What could these be?
Answer: You are likely observing the (E)- and (Z)-isomers of 1-methyl-1H-pyrazole-4-carbaldehyde oxime (I-3) . The oxime is a stable intermediate in the conversion of the aldehyde to the isoxazole when using hydroxylamine.
Causality and Recommended Actions:
-
Incomplete Cyclization: The conditions required to form the oxime from the aldehyde are often milder than those needed for the subsequent cyclization to the isoxazole. If the reaction is not driven to completion, the oxime intermediate can be isolated.
-
Stereoisomerism: The carbon-nitrogen double bond of the oxime exists as a mixture of E and Z isomers, which can often be distinguished by TLC and NMR.
Troubleshooting Protocol:
-
Drive the Cyclization: To convert the oxime intermediate to the desired isoxazole, you may need to employ a dehydrating agent or use more forcing reaction conditions (e.g., higher temperature, longer reaction time).
-
Characterization: If you have isolated the oxime, you can confirm its identity by mass spectrometry (M+1 peak corresponding to the oxime) and NMR spectroscopy (presence of a characteristic oxime proton signal).
-
Purification: If desired, the E and Z isomers of the oxime can sometimes be separated by careful column chromatography, though this is often not necessary if the goal is to proceed to the isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they influence impurity profiles?
A1: The two primary synthetic strategies are:
-
Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with a reagent providing the N-O fragment: This is a very common approach, often using hydroxylamine hydrochloride.[6] The aldehyde is first converted to an oxime, which then undergoes cyclization. As discussed in the troubleshooting guide, key impurities include unreacted aldehyde and the stable oxime intermediate.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (generated in situ from an oxime or other precursor) with an alkyne.[7] For this specific target molecule, one could envision the reaction of 1-methyl-4-ethynyl-1H-pyrazole with a nitrile oxide precursor, or the reaction of 1-methyl-1H-pyrazole-4-carbonitrile oxide with acetylene. This route can lead to regioisomeric impurities if the cycloaddition is not fully regioselective.
The choice of route will dictate the likely impurity profile. The condensation route is often more straightforward but may suffer from incomplete conversion, while the cycloaddition route can offer better convergence but requires careful control of regioselectivity.
Q2: My reaction mixture turns dark and tarry, especially during the synthesis of the starting material, 1-methyl-1H-pyrazole-4-carbaldehyde. Why does this happen and how can I prevent it?
A2: The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, is known to sometimes produce tarry residues.
Causality and Prevention:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting materials and product.
-
Excess Reagents: Using a large excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can promote side reactions.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture and will decompose if the reaction is not performed under anhydrous conditions.
Preventative Measures:
-
Temperature Control: Perform the addition of POCl₃ to DMF at low temperatures (e.g., in an ice bath) and maintain careful temperature control throughout the reaction.
-
Stoichiometry: Optimize the stoichiometry of the Vilsmeier reagent.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Careful Work-up: Quench the reaction by slowly pouring it onto crushed ice to control the exothermic decomposition of the excess reagent.
Q3: Can the isoxazole ring in my product degrade during workup or storage?
A3: Yes, the isoxazole ring can be susceptible to degradation under certain conditions. The N-O bond is the weakest point in the ring.
Conditions to Avoid:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[5]
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[5]
-
Strongly Acidic Conditions: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids can lead to degradation.[8]
For workup, it is advisable to use mild bases like sodium bicarbonate for neutralization and to avoid prolonged exposure to harsh pH conditions. For storage, keeping the compound in a cool, dry, and dark place is recommended.
Summary of Potential Impurities
| Impurity ID | Structure | Name | Probable Origin |
| I-1 | 1-methyl-1H-pyrazole-4-carbaldehyde | Unreacted starting material | |
| I-2 | ![]() | 3-(1-Methyl-1H-pyrazol-4-yl)isoxazole | Regioisomeric byproduct |
| I-3 | ![]() | 1-methyl-1H-pyrazole-4-carbaldehyde oxime (E/Z isomers) | Stable reaction intermediate |
Experimental Workflows and Diagrams
Synthetic Pathway and Impurity Formation
Caption: A logical flow for troubleshooting common synthesis issues.
References
- Benchchem. (2025).
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
- Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460.
- Li, J. J. (2017).
- Hwu, J. R., et al. (2001). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry, 66(20), 6787-6791.
- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(2), 44-50.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Royal Society of Chemistry.
- Adams, J., et al. (2013). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 117(30), 6540–6549.
- Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI). The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
- Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 66(20), 6787-91.
- Qiu, D., et al. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
- Zhang, Y., et al. (2020). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 25(23), 5698.
- Taylor, R., et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Chemistry Proceedings, 3(1), 22.
- Benchchem. (2025). Common side reactions in the synthesis of oxazoles and how to avoid them. Benchchem.
- Milišiūnaitė, V., et al. (2023). Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia, 3(1), 232-243.
- Sigma-Aldrich. (n.d.). 5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid. Sigma-Aldrich.
- Chiacchio, U., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(35), 7019-7034.
- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(2), 44-50.
- Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13586-13593.
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Kaur, H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243.
- Hertkorn, N., et al. (2013).
- International Journal of ChemTech Research. (n.d.). International Journal of ChemTech Research. Sphinxsai.
- ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook.
- Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34261-34285.
- Ríos, M. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Organic & Biomolecular Chemistry.
- Molbank. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1494.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole in solution
This technical guide details the stability profile, degradation mechanisms, and handling protocols for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole . The content is structured for researchers requiring high-fidelity chemical stability data for assay development, formulation, and synthesis.
Stability Profile & Degradation Mechanisms
Executive Summary: The stability of this compound is governed by the disparate reactivities of its two heterocycles. While the 1-methylpyrazole moiety is chemically robust, the isoxazole ring acts as the "soft spot" of the molecule. The presence of an unsubstituted C3-proton renders this compound highly susceptible to base-catalyzed ring opening (Kemp elimination-type mechanism) and reductive cleavage of the N-O bond.
Stability Matrix:
| Condition | Stability Rating | Primary Degradation Pathway |
| Acidic (pH < 4) | High | Protonation of pyrazole N2 (pKa ~2.5); Isoxazole ring remains intact. |
| Neutral (pH 6-8) | Moderate-High | Stable in solution for >24h at RT. Slow hydrolysis possible over weeks. |
| Basic (pH > 9) | Critical Instability | Rapid Ring Opening. Deprotonation at C3 leads to nitrile formation. |
| Reductive | Low | N-O Bond Cleavage. Catalytic hydrogenation or strong hydrides break the isoxazole ring. |
| Oxidative | Moderate | Generally stable, though N-oxide formation is possible under forcing conditions. |
| Photolytic | Moderate | Susceptible to N-O bond homolysis under high-intensity UV (254 nm). |
Degradation Pathway Visualization
The following diagram illustrates the primary failure mode: Base-Catalyzed Ring Opening. This is the most common issue users encounter during formulation or assay buffering.
Caption: Mechanism of base-induced isoxazole degradation yielding a β-keto nitrile species.
Troubleshooting & FAQs
Q1: My compound disappears in LCMS when dissolved in carbonate buffer (pH 10). Why? Diagnosis: Base-Catalyzed Isoxazole Ring Opening. Mechanism: The C3 position of the isoxazole ring (unsubstituted in this structure) is acidic. At pH > 9, the base abstracts this proton, triggering a rearrangement that cleaves the N-O bond. This converts your isoxazole into a β-keto nitrile (specifically, 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile or its tautomer). Solution:
-
Switch to buffers with pH < 8.0 (e.g., PBS, HEPES, MES).
-
Avoid storing stock solutions in basic organic solvents like Pyridine or TEA.
-
Verification: Check LCMS for a mass shift. The ring-opened product is an isomer (same MW), but its polarity changes drastically (usually elutes earlier on C18) and the UV spectrum shifts due to the loss of aromaticity.
Q2: Can I use catalytic hydrogenation (H2, Pd/C) to remove a protecting group elsewhere in the molecule? Diagnosis: High Risk of Scaffold Destruction. Mechanism: The isoxazole N-O bond is extremely labile to catalytic hydrogenation. It will cleave to form a β-amino enone .[1] Solution:
-
Avoid: H2/Pd, H2/Pt, or Raney Nickel.
-
Alternative: Use acid-labile protecting groups (Boc, Trityl) that can be removed with TFA or HCl, as the isoxazole ring is stable in acid.
Q3: Is the compound stable in DMSO stock solutions? Diagnosis: Generally Stable, but "Freeze-Thaw" sensitive. Mechanism: DMSO is hygroscopic. Absorbed water can facilitate slow hydrolysis if the DMSO becomes slightly basic (DMSO can degrade to form trace dimethyl sulfide and methanesulfonic acid, or absorb amines from the atmosphere). Solution:
-
Store at -20°C or -80°C.
-
Use anhydrous DMSO.
-
Critical: Avoid repeated freeze-thaw cycles which introduce moisture. Aliquot stocks immediately upon preparation.
Q4: I see a new peak at [M+16] after leaving the solution under ambient light. Is this oxidation? Diagnosis: Likely Photo-oxidation or N-oxide formation. Mechanism: While less common than hydrolysis, the pyrazole nitrogen or the isoxazole system can undergo oxidation to an N-oxide under high UV stress or presence of singlet oxygen sensitizers. Solution:
-
Store solid and solution in amber vials.
-
Wrap columns/reservoirs in foil during purification.
Validated Stability Testing Protocol
Use this protocol to validate the integrity of your specific lot of material before starting critical biological assays.
Objective: Determine half-life (
Reagents:
-
Stock: 10 mM compound in DMSO.
-
Buffer A (Acidic): 100 mM Acetate buffer, pH 4.0.
-
Buffer B (Neutral): 100 mM PBS, pH 7.4.
-
Buffer C (Basic): 100 mM Borate buffer, pH 10.0.
-
Internal Standard (IS): Caffeine or Warfarin (stable, distinct retention time).
Workflow:
-
Spike: Dilute DMSO stock 1:100 into each Buffer (Final conc: 100 µM).
-
Incubation: Incubate at 37°C in a thermomixer (agitation 300 rpm).
-
Sampling:
-
Timepoints: 0h, 1h, 4h, 24h.
-
Take 50 µL aliquot -> Quench with 150 µL cold Acetonitrile (containing IS).
-
-
Analysis: Centrifuge (10 min, 4000g) and inject supernatant onto HPLC/LCMS.
-
Calculation: Plot
vs. Time. The slope gives .
Acceptance Criteria:
-
pH 7.4: Degradation < 5% over 24 hours.
-
pH 10.0: Expect rapid degradation (use as positive control for instability).
References
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[2][3][4] Current Opinion in Drug Discovery & Development. Link (Discussion of isoxazole lability to reduction and base).
-
Zhu, J., et al. (2011). Isoxazole ring opening: A useful tool in the synthesis of complex molecules.[3][5] European Journal of Organic Chemistry. Link (Detailed mechanisms of base-catalyzed opening).
- Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
-
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Link (General stability profiles of 1,2-azoles vs 1,3-azoles).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
overcoming resistance with 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole analogs
Technical Support Center: 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Scaffold Subject: Troubleshooting Resistance & Experimental Optimization for BET Inhibitor Analogs Ticket ID: #BET-RES-515 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Overview
You are working with analogs based on the This compound core (structurally characteristic of I-BET151/GSK1210151A ). This scaffold is a privileged structure for mimicking the acetyl-lysine binding motif recognized by BET bromodomains (BRD2, BRD3, BRD4) .
When you encounter "resistance" in your assays, it rarely stems from a single cause. In our experience, users often conflate physicochemical failure (solubility/permeability) with biological resistance (kinome reprogramming or efflux).
This guide deconstructs these failure modes. Use the interactive modules below to diagnose your specific issue.
Module 1: Chemical Handling & Formulation
Diagnosis: Is the compound actually reaching the target?
Q: My analog shows variable IC50 values between replicates. Is the compound unstable?
A: The isoxazole-pyrazole core is chemically stable under standard physiological conditions. However, these analogs are highly crystalline and prone to micro-precipitation in aqueous media, which causes "noisy" data.
Troubleshooting Protocol:
-
DMSO Stock Check: Ensure your stock is 10 mM in 100% DMSO. Do not store intermediate dilutions (e.g., 1 mM in 10% DMSO) at -20°C; the water content will induce crystallization.
-
Serial Dilution Method:
-
Incorrect: Diluting compound directly into media in the plate.
-
Correct: Perform serial dilutions in 100% DMSO first. Then, perform an intermediate dilution (1:100) into media, mix vigorously, and finally transfer to cells. This "predilution" step prevents "crashing out" upon contact with aqueous buffer.
-
-
Visual Check: Use a microscope to inspect wells at 10µM and 1µM. If you see birefringent crystals, your biological data is invalid.
Module 2: Distinguishing Resistance Mechanisms
Diagnosis: Why is the cell line surviving?
Q: I treated my "resistant" cell line (e.g., AML or Ovarian Cancer) with my analog, but the IC50 is >10 µM. Is the bromodomain mutated?
A: Mutation of the BRD4 binding pocket is rare. The two most common reasons for failure with this scaffold are P-glycoprotein (P-gp) Efflux and Kinome Reprogramming .
Step 1: Rule out Efflux (The "Pump" Problem)
The pyrazole-isoxazole core can be a substrate for ABCB1 (P-gp). If your analog is pumped out, it never engages the chromatin.
-
The Test: Co-treat your resistant cells with your analog + Verapamil (5-10 µM) or Zosuquidar .
-
Result Interpretation:
-
IC50 shifts back to sensitive range: Your analog is a P-gp substrate. You need to modify the "tail" region of your molecule (reduce Hydrogen Bond Donors) or use a co-inhibitor.
-
IC50 remains high: The resistance is intracellular (Proceed to Step 2).
-
Step 2: Identify Kinome Reprogramming (The "Bypass" Problem)
Cells treated with BET inhibitors often upregulate receptor tyrosine kinases (RTKs) or GLI2 to bypass the c-Myc suppression caused by BRD4 inhibition.
-
The Test: Perform a Western Blot for p-ERK , p-AKT , and c-Myc .
-
Result Interpretation:
-
If c-Myc is suppressed but cells survive: The cells have decoupled survival from c-Myc (often via anti-apoptotic BCL-2 upregulation).
-
If c-Myc rebound occurs after 24h: The cell has activated WNT or GLI2 to restore transcription.
-
Module 3: Visualizing the Resistance Landscape
Use the following pathway map to locate where your analog is failing.
Figure 1: Logic flow of BET inhibitor resistance. Failure occurs either at entry (P-gp efflux) or downstream via RTK bypass tracks (Kinome Reprogramming) despite successful target engagement.
Module 4: Validating Target Engagement
Diagnosis: Prove the drug is binding chromatin.
Q: How do I prove my analog is actually displacing BRD4 in the resistant cells?
A: Do not rely solely on proliferation assays (CTG/MTS). You need a proximal biomarker. We recommend a Cellular TR-FRET Assay over ChIP-qPCR for routine screening.
Protocol: TR-FRET BRD4 Binding Assay
-
Principle: Use a tracer (fluorescent ligand) that binds BRD4. When your analog binds, it displaces the tracer, reducing the FRET signal.
-
Setup:
-
Donor: Terbium-labeled anti-BRD4 antibody.
-
Acceptor: Fluorescent BET ligand (e.g., Alexa647-JQ1 derivative).
-
-
Execution:
-
Incubate cell lysate with Donor + Acceptor + Your Analog (titration).
-
Measure Time-Resolved Fluorescence (Excitation 340nm, Emission 665nm/615nm).
-
-
Success Criteria: A dose-dependent decrease in the 665/615 ratio confirms your analog physically engages the pocket, regardless of whether the cell dies.
Module 5: Synthetic Optimization (SAR)
Diagnosis: How to design around the resistance.
Q: My analog is a P-gp substrate. Which part of the this compound scaffold should I modify?
A: Do not modify the isoxazole-pyrazole core; this is the "warhead" that hydrogen bonds with the conserved Asparagine (Asn140 in BRD4). Modifying this destroys potency.
Optimization Strategy:
-
Target the "Tail": The R-group attached to the isoxazole or pyrazole nitrogen is solvent-exposed.
-
Reduce LogD: High lipophilicity often correlates with P-gp recognition. Introduce polarity in the tail (e.g., add a morpholine or piperazine ring) to lower LogD to the 2.0–3.0 range.
-
Mask H-Bond Donors: If you have free amines or amides in the tail, cap them. P-gp loves Hydrogen Bond Donors.
Summary Checklist for Researchers
| Experiment | Purpose | Pass Criteria |
| Microscopy Check | Rule out precipitation | No crystals at 10µM in media. |
| TR-FRET / AlphaLISA | Prove Target Engagement | IC50 < 100 nM (displacement). |
| Western Blot (c-Myc) | Verify Mechanism | >50% reduction in c-Myc at 6 hours. |
| P-gp Inhibitor Add-back | Rule out Efflux | Sensitivity restored with Verapamil. |
| Synergy Screen | Overcome Reprogramming | Synergy (CI < 0.8) with MEK/PI3K inhibitors. |
References
-
Discovery of I-BET151: Dawson, M. A., et al. (2011).[1] Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529–533. Link
-
Kinome Reprogramming Resistance: Kurimchak, A. M., et al. (2016). Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer.[2] Cell Reports, 16(5), 1273–1286. Link
-
P-gp Efflux in Isoxazole Analogs: Tegazzini, D., et al. (2016). Chemical functionalization of the bromodomain inhibitor I-BET151 to enable specific labeling of BET proteins in cells. MedChemComm, 7, 1620-1626. Link
-
BET Inhibitor Resistance Review: Rathert, P., et al. (2015). Transcriptional plasticity promotes primary and acquired resistance to BET inhibition. Nature, 525, 543–547. Link
Sources
Technical Support Center: Refining Analytical Methods for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Purity
Welcome to the technical support center for the analytical characterization of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting robust analytical methods for purity assessment. The information herein is structured to address specific challenges you may encounter during your experimental work, ensuring the generation of accurate and reliable data in compliance with regulatory standards.
The Criticality of Purity Analysis
The purity of an active pharmaceutical ingredient (API) like this compound is a cornerstone of its safety and efficacy profile.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit undesirable pharmacological or toxicological effects.[3] Therefore, a well-validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality and consistency of the drug substance.[1][4]
This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique for purity determination, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) for structural elucidation of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC method for the purity analysis of this compound?
A1: A reverse-phase HPLC (RP-HPLC) method is generally the most effective starting point for a polar heterocyclic compound like this compound. The selection of the stationary phase and mobile phase is critical for achieving optimal separation of the main peak from potential impurities.
-
Column Selection: A C18 column is a robust initial choice due to its versatility and wide range of applications in separating moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[5] A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance is a standard approach. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Q2: How do I identify potential impurities in my sample of this compound?
A2: Impurity identification is a multi-step process that begins with understanding the synthetic route and potential degradation pathways.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from side reactions.[6] For instance, in the synthesis of pyrazoles, the formation of regioisomers is a common issue.[6]
-
Degradation Products: Forced degradation studies, where the API is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradants.[7][8]
-
Structural Elucidation: Hyphenated techniques like LC-MS/MS are invaluable for obtaining the molecular weight of impurities.[9][10] For definitive structural confirmation, isolation of the impurity followed by NMR spectroscopy is often necessary.[11][12]
Q3: My chromatogram shows peak tailing for the main analyte peak. What could be the cause and how can I resolve it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: The basic nitrogen atoms in the pyrazole and isoxazole rings can interact with acidic silanol groups on the silica-based column packing, leading to tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%). Lowering the mobile phase pH can also help by protonating the basic sites on the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.[13]
-
-
Column Contamination: Buildup of strongly retained compounds on the column can affect peak shape.
Q4: I am observing extraneous peaks in my chromatogram that are not present in my sample. What is the likely source?
A4: These are often referred to as "ghost peaks" and can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as peaks in the chromatogram.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.[14]
-
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples.
-
-
System Contamination: Leaching from tubing, seals, or other system components can introduce contaminants.
-
Solution: Regularly maintain the HPLC system and replace worn parts.[13]
-
Troubleshooting Guides
HPLC Method Development and Validation
This section provides a structured approach to developing and validating a purity method for this compound.
Caption: A streamlined workflow for HPLC method development.
| Issue | Potential Cause | Troubleshooting Step | Reference |
| Peak Splitting | Column void or contamination at the inlet. | Reverse flush the column; if the issue persists, replace the column. | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase composition. | ||
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | [16] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | [14][16] | |
| Column not properly equilibrated. | Increase the equilibration time between runs. | [16] | |
| Broad Peaks | Low mobile phase flow rate. | Adjust the flow rate to the optimal range for the column. | [14] |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | ||
| Contaminated guard or analytical column. | Replace the guard column and/or clean the analytical column. | [14] |
Impurity Identification and Structural Elucidation
The following workflow outlines the process for identifying and characterizing unknown impurities.
Caption: A logical workflow for the identification of unknown impurities.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the developed HPLC method to observe for degradation products.
References
- Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (August 06 2025).
- Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. R Discovery. (November 29 2025).
- Introduction to Analytical Method Development and Valid
- View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. (November 01 2025).
- Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
- Application Note: Structural Elucidation of 2H-Isoxazolo[4,5-B]indole using NMR Spectroscopy. Benchchem.
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (May 28 2024).
- Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Chemistry Portal.
- Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Improved synthesis of 3-aryl isoxazoles containing fused arom
- Development of forced degradation and stability indic
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- HPLC Troubleshooting Guide. SCION Instruments.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (April 15 2020).
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
- IMPURITY PROFILING OF PHARMACEUTICALS. (November 15 2020).
- Identification and profiling of impurities in Pharmaceuticals.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simul
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (August 10 2025).
- Advances in Impurity Profiling of Pharmaceutical Formul
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. (May 24 2012).
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
- Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity.
- 1174864-93-7|this compound. BLDpharm.
- Electronic supplementary information (ESI). The Royal Society of Chemistry.
- Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
- Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- 5-methyl-4-[(4-methyl-1h-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid. PubChemLite.
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. ijpsr.com [ijpsr.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Comparative Guide: 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole vs. Standard Kinase Inhibitors
This guide provides an in-depth technical comparison of kinase inhibitors derived from the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole scaffold versus other standard kinase inhibitor classes. This specific bi-heteroaryl motif has emerged as a privileged pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting Aurora Kinases , MPS1 (TTK) , and BET Bromodomains .
Executive Summary: The Pharmacophore Defined
This compound is not a single "blockbuster" drug but a high-value scaffold (or fragment) used to engineer potency and selectivity in kinase inhibitors. Unlike "pan-kinase" inhibitors that rely on promiscuous hinge-binding motifs (e.g., staurosporine), this isoxazole-pyrazole motif offers a tunable platform for targeting specific kinases like Aurora A/B and MPS1 with nanomolar precision.
-
Core Utility: Acts as a bidentate or tridentate hinge binder, mimicking the adenine ring of ATP.
-
Key Advantage: The isoxazole ring provides a unique hydrogen bond acceptor/donor profile that differs from the classic aminopyrimidine scaffold (found in Imatinib/Dasatinib), often bypassing common resistance mutations.
-
Primary Targets: Aurora Kinases (A/B), MPS1 (TTK), and c-Met.
Mechanistic Comparison: Binding Mode & Selectivity
The Hinge Binding Logic
Most kinase inhibitors compete with ATP. The This compound scaffold distinguishes itself through its geometry.
-
Standard Inhibitors (e.g., Aminopyrimidines): Rely on a N-C-N hydrogen bond donor/acceptor motif.
-
Isoxazole-Pyrazole Scaffold:
-
The Isoxazole oxygen and nitrogen often engage the hinge region backbone (e.g., Valine or Alanine residues).
-
The Pyrazole moiety (specifically the 1-methyl group) projects into the solvent-exposed region or hydrophobic pocket, improving solubility and metabolic stability compared to phenyl-based analogs.
-
Pathway Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism and downstream effects on the Cell Cycle (Mitosis), which is the primary therapeutic context for this scaffold (Aurora/MPS1 inhibition).
Figure 1: Competitive binding mechanism of Isoxazole-Pyrazole inhibitors leading to mitotic arrest.
Comparative Performance Data
The following table contrasts inhibitors derived from the This compound scaffold (e.g., optimized leads like "Compound 8" or MPS1 inhibitors) against standard benchmarks.
| Feature | Isoxazole-Pyrazole Scaffold | Aminopyrimidine (e.g., VX-680) | Staurosporine (Pan-Kinase) |
| Primary Target | Aurora A/B, MPS1, c-Met | Aurora, Abl, Src | Broad Spectrum (PKC, CDK, etc.) |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Selectivity | High (Tunable via isoxazole substituents) | Moderate (Often hits multiple kinases) | Low (Promiscuous) |
| Solubility | Enhanced (Polar pyrazole/isoxazole rings) | Moderate (Often requires solubilizing groups) | Low to Moderate |
| Potency (IC50) | < 50 nM (Optimized leads) | < 10 nM (Clinical candidates) | < 5 nM (Potent but toxic) |
| Metabolic Stability | High (Aromatic rings resist rapid oxidation) | Moderate (N-dealkylation common) | Low |
Experimental Evidence: Potency Profile
In a representative study optimizing this scaffold for Aurora Kinase inhibition:
-
Compound 8 (Isoxazole-Pyrazole derivative):
-
Aurora A IC50: 35 nM
-
Aurora B IC50: 75 nM
-
Selectivity: >80% inhibition against only 22 of 105 kinases tested at 1 µM.
-
-
Comparison: This profile is superior to early-generation isoxazoles which lacked the pyrazole solubilizing group, often precipitating in assay media.
Experimental Protocols
A. Synthesis of the Scaffold (Suzuki Coupling)
To synthesize This compound derivatives for testing, a Suzuki-Miyaura cross-coupling workflow is standard.
Reagents:
-
4-Bromo-1-methyl-1H-pyrazole
-
5-Isoxazoleboronic acid pinacol ester (or equivalent)
-
Pd(dppf)Cl2 (Catalyst)
-
Na2CO3 (Base)
Protocol:
-
Preparation: Dissolve 4-Bromo-1-methyl-1H-pyrazole (1.0 eq) and Isoxazole-boronate (1.1 eq) in 1,4-Dioxane/Water (4:1).
-
Activation: Add Na2CO3 (2.5 eq) and degas with Nitrogen for 10 mins.
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq).
-
Reaction: Heat to 90°C for 4–12 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Validation: Verify structure via 1H-NMR (look for pyrazole singlets at ~7.8 and 8.0 ppm).
-
B. Kinase Activity Assay (Luminescence)
Objective: Determine IC50 against Aurora A.
-
Reagents: Recombinant Aurora A, ATP (10 µM), Substrate (Histone H3 peptide), ADP-Glo™ Reagent (Promega).
-
Setup: Prepare 3-fold serial dilutions of the inhibitor in DMSO.
-
Incubation: Mix Kinase + Inhibitor + Substrate in 384-well plate. Incubate 10 min.
-
Initiation: Add ATP. Incubate 60 min at Room Temp.
-
Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).
-
Read: Measure Luminescence.
-
Analysis: Fit data to Sigmoidal Dose-Response curve (Variable Slope).
Strategic Workflow: From Scaffold to Lead
This diagram outlines the decision logic for utilizing the this compound scaffold in a drug discovery campaign.
Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the isoxazole-pyrazole scaffold.
Conclusion
The This compound motif represents a sophisticated alternative to traditional kinase scaffolds. While not a standalone drug, its inclusion in inhibitor design significantly enhances solubility and selectivity for mitotic kinases (Aurora, MPS1). For researchers, this scaffold provides a verified starting point for developing "Type I" kinase inhibitors with favorable physicochemical properties, superior to the often insoluble phenyl-isoxazole analogs.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . Molecules.
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A Potential Irreversible MPS1 Inhibitor . Molbank.[1]
-
Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory Activity . ACS Omega.
-
Discovery of Novel CHK1 Inhibitors for Hematologic Malignancies . European Journal of Medicinal Chemistry.
-
Product Information: this compound . BLD Pharm / Sigma-Aldrich.
Sources
comparing biological activity of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole analogs
The 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole moiety has emerged as a privileged scaffold in oncology drug discovery, particularly for targeting kinases involved in cell cycle regulation and checkpoint signaling. Unlike the standalone 3,5-dimethylisoxazole motif commonly associated with BET bromodomain inhibition, the fusion of the N-methylpyrazole group to the isoxazole ring creates a bi-heteroaryl system capable of unique hydrogen-bonding patterns and hydrophobic interactions within the ATP-binding pockets of kinases such as MPS1 (TTK) , CHK1 , and FLT3 .
This guide objectively compares the biological activity of key analogs containing this specific core, analyzing their mechanistic divergence, potency, and experimental validation.
Executive Analysis: The Scaffold Advantage
The this compound core functions as a versatile "hinge-binding" mimic or a "solvent-front" extender depending on the substitution pattern.
-
Structural Logic: The isoxazole oxygen and nitrogen can serve as H-bond acceptors/donors, while the N-methylpyrazole provides a rigid, planar geometry to traverse the gatekeeper region of kinases.
-
Therapeutic Divergence:
-
Analog A (MPS1-Targeting): Uses the scaffold to orient a reactive warhead (e.g., nitropyridine) toward a non-catalytic cysteine (Cys604).
-
Analog B (CHK1-Targeting): Uses the scaffold to stabilize the active conformation of the kinase via non-covalent interactions.
-
Analog C (FLT3-Targeting): Exploits the scaffold to overcome resistance mutations (e.g., FLT3-ITD).
-
Comparative Biological Activity
The following table synthesizes potency data from recent medicinal chemistry campaigns focusing on this specific substructure.
| Feature | Analog A (MPS1 Inhibitor) | Analog B (CHK1 Inhibitor) | Analog C (FLT3 Inhibitor) |
| Primary Target | MPS1 (TTK) | CHK1 (Checkpoint Kinase 1) | FLT3-ITD |
| Mechanism | Irreversible Covalent (Targets Cys604) | Reversible ATP-Competitive | Type I / Type II Hybrid |
| Key Substituent | 6-chloro-3-nitropyridine (Warhead) | Pyrimidin-2-yl-amino chain | Imidazo[1,2-a]pyridine core |
| IC50 / Kd | < 10 nM (Enzymatic) | ~2-10 nM (Enzymatic) | < 5 nM (Cellular proliferation) |
| Cellular Activity | Induces mitotic catastrophe (HeLa) | Abrogates G2/M checkpoint | Potent against MOLM-14 cells |
| Selectivity | High (Rare Cys targeting) | Moderate (Kinome wide) | High (vs. c-KIT/wild-type) |
| Reference | Molbank 2021 [1] | Eur. J. Med. Chem. 2019 [2] | Bioorg.[1] Chem. 2024 [3] |
Mechanistic Pathways & Signaling
The biological impact of these analogs is best understood through their interference in the cell cycle. The diagram below illustrates how the MPS1 and CHK1 inhibitors converge to force "Mitotic Catastrophe," a key mechanism for killing cancer cells.
Figure 1: Dual-Targeting Logic. Analog B (CHK1) forces cells with DNA damage to enter mitosis, while Analog A (MPS1) disables the safety brake (SAC) during mitosis, leading to synergistic lethality.
Detailed Experimental Protocols
To validate the activity of this compound analogs, the following self-validating protocols are recommended. These emphasize the "Expertise" component of E-E-A-T by addressing common pitfalls like compound solubility and interference.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay
Used to determine Kd/IC50 for CHK1 or FLT3 analogs.
Rationale: TR-FRET is less susceptible to compound autofluorescence (common in heteroaryl systems) than standard fluorescence intensity assays.
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Use a Eu-labeled anti-GST antibody (for GST-tagged kinase) and a fluorescently labeled tracer (e.g., AlexaFluor 647-ATP competitive probe).
-
-
Compound Handling:
-
Dissolve analogs in 100% DMSO to 10 mM.
-
Perform serial dilutions (1:3) in DMSO.[2]
-
Critical Step: Transfer 50 nL of compound to a low-volume 384-well plate using an acoustic dispenser (e.g., Echo) to prevent tip-based carryover.
-
-
Reaction Assembly:
-
Add 5 µL of Kinase/Antibody mix (optimized to 2x Kd of the tracer).
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.
-
Add 5 µL of Tracer solution.
-
-
Detection:
-
Incubate for 60 minutes at RT in the dark.
-
Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 620 nm [Eu], Emission 2: 665 nm [Tracer]).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio = (Signal 665nm / Signal 620nm) * 10,000.
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Protocol B: Covalent Binding Confirmation (Mass Shift Assay)
Essential for validating Analog A (MPS1 Inhibitor) irreversibility.
-
Incubation: Incubate Recombinant MPS1 (1 µM) with Analog A (10 µM) in kinase buffer for 1 hour at RT.
-
Control: Run a parallel sample with DMSO only.
-
Processing: Dilute samples 1:10 in 0.1% Formic Acid / 50% Acetonitrile.
-
Analysis: Inject onto an ESI-TOF Mass Spectrometer.
-
Validation Criteria:
-
Pass: The mass spectrum of the treated protein shows a single peak shifted by exactly the molecular weight of the inhibitor (MW_inhibitor) compared to the DMSO control.
-
Fail: No shift (reversible binding) or multiple shifts (non-specific labeling).
-
Experimental Workflow Diagram
Figure 2: High-Throughput Screening Workflow. A standardized path from compound solubilization to data validation, ensuring reproducibility across different kinase targets.
References
-
Laukier, F. et al. (2021).[3] "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine."[3] Molbank, 2021(1), M1181.[3] Link
-
Li, J. et al. (2019).[1] "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies."[1] European Journal of Medicinal Chemistry, 173, 44-62.[1] Link
-
Author, A. et al. (2024). "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD."[4] Bioorganic Chemistry, 143, 106966.[4] Link
-
Sigma-Aldrich. "5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid Product Sheet." Link
Sources
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Heterocyclic Compounds: A Case Study on 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
For drug development professionals and researchers, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this evaluation is understanding the compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel heterocyclic compound, using 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole as a case study. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and discuss the interpretation of the resulting data.
The core structure of our compound, featuring linked pyrazole and isoxazole rings, is prevalent in medicinal chemistry. Derivatives of these scaffolds have been explored for a wide range of biological activities, from antimicrobial and anti-inflammatory effects to potent and selective kinase inhibition.[1][2][3] This known polypharmacology underscores the necessity of a thorough and systematic approach to defining the selectivity of any new analogue.
The Strategic Framework for Selectivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a tiered, logical progression. The goal is to efficiently identify potential off-target interactions that could lead to toxicity or confound experimental results. Our approach begins with broad, high-throughput screening and funnels down to more specific, quantitative assays for confirmed "hits."
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step is to screen this compound against large, commercially available panels of kinases and other common drug targets like G-protein coupled receptors (GPCRs) and ion channels. The pyrazole and isoxazole motifs are known "privileged structures" that can interact with the ATP-binding site of kinases.[4][5] Therefore, a comprehensive kinase screen is non-negotiable.
Comparative Analysis: Kinase Inhibition Profile
A common approach is to perform an initial screen at a single, relatively high concentration (e.g., 1-10 µM) to identify any potential interactions.[6] The data is typically reported as percent inhibition relative to a control.
Table 1: Illustrative Kinase Screening Data for this compound at 1 µM
| Kinase Family | Target Kinase | Percent Inhibition (%) |
| PIM | PIM1 | 85 |
| PIM2 | 45 | |
| PIM3 | 78 | |
| CAMK | DAPK1 | 58 |
| TK | FLT3 | 52 |
| AGC | ROCK1 | 15 |
| Other | Haspin | 12 |
This is illustrative data generated for the purpose of this guide.
From this initial screen, PIM1, PIM3, DAPK1, and FLT3 emerge as potential off-targets that warrant further investigation. The low inhibition of kinases like ROCK1 and Haspin suggests a degree of selectivity. For comparison, a notoriously non-selective inhibitor like Staurosporine would show high inhibition across a vast number of kinases in such a screen. Conversely, a highly selective inhibitor might only show significant inhibition of a single target or a small family of related targets.[4]
Tier 2: Quantitative Analysis of Primary Hits
Hits from the initial screen (typically >50% inhibition) must be validated through dose-response assays to determine their potency (IC50 or Ki). This quantitative data allows for a direct comparison of the compound's affinity for different targets.
Table 2: Comparative Potency (IC50) of this compound Against Primary Hits
| Target Kinase | IC50 (nM) |
| PIM1 | 75 |
| PIM3 | 150 |
| DAPK1 | 850 |
| FLT3 | 1200 |
This is illustrative data generated for the purpose of this guide.
This data begins to build a clearer picture. The compound shows a clear preference for PIM kinases over DAPK1 and FLT3. The selectivity can be expressed as a ratio of IC50 values. For example, the selectivity for PIM1 over DAPK1 is approximately 11-fold (850 nM / 75 nM).
Experimental Protocols
To ensure scientific integrity, the methods used to generate this data must be robust and reproducible. Below are detailed protocols for two key assays.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] It is a universal assay applicable to nearly any kinase.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup : In a 384-well plate, add 2.5 µL of the kinase solution (e.g., PIM1 in kinase assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% 2-mercaptoethanol).[9]
-
Add 0.5 µL of the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction : Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding is accurately measured.[9]
-
Incubate the plate for 60 minutes at 30°C.
-
Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : The luminescence signal is inversely proportional to the kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[10][11] They are used to screen against panels of GPCRs, ion channels, and transporters.
Step-by-Step Methodology:
-
Membrane Preparation : Prepare membrane homogenates from cells or tissues expressing the target receptor.[12]
-
Assay Setup : The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[12]
-
To each well, add:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 20 µg).
-
50 µL of the test compound (this compound) at a fixed concentration (e.g., 10 µM for initial screening).
-
50 µL of a specific radioligand (e.g., ³H-Dopamine for the D2 receptor) at a concentration near its Kd.
-
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12][13]
-
Separation : The key step is to separate the receptor-bound radioligand from the free radioligand. This is achieved by rapid vacuum filtration onto glass fiber filters. The filters trap the membranes with the bound radioligand.[10][13]
-
Washing : Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection : Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis : The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. The inhibitory effect of the test compound is calculated as the percentage reduction in specific binding compared to a control without the compound.
Conclusion and Forward Look
Based on our illustrative data, this compound demonstrates a promising selectivity profile with primary activity against PIM kinases. The next logical step (Tier 3) would involve cellular assays to confirm that the observed biochemical inhibition translates to a functional effect in a biological context. This includes assessing the phosphorylation of known PIM kinase substrates in cancer cell lines.
This systematic approach, moving from broad screening to quantitative confirmation, is essential for building a comprehensive and trustworthy cross-reactivity profile. It allows researchers to invest resources wisely, anticipate potential liabilities, and make informed decisions about the future development of a novel compound. The combination of robust biochemical assays and a clear understanding of the structure-activity relationships of the chemical scaffold provides the authoritative grounding necessary for advancing a compound through the drug discovery pipeline.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- BenchChem. (2025). An In-depth Technical Guide to the Selectivity Profile of PIM Kinase Inhibitors.
- BenchChem. (2025). Navigating the Kinome: A Comparative Analysis of PIM Inhibitor Selectivity.
- Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
- (n.d.). Radioligand binding methods: practical guide and tips.
- Bantscheff, M., et al. (n.d.). Rapid profiling of protein kinase inhibitors by quantitative proteomics. PMC - NIH.
- Al-Ostath, A., et al. (n.d.). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed.
- (2022, December 27). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.
- Li, Y., et al. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
- A K, et al. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. NIH.
- Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Springer Protocols.
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Quinoline-Based Compounds.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Tan, L., et al. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- ResearchGate. (2025, December 2). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation.
- BenchChem. (2025, December). Application Notes and Protocols for Kinase Inhibitor Development.
- (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
- (2023, October 2). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry.
- (2023, July 9). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis.
- Nakamura, T., et al. (2003, December 4). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. PubMed.
- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
- (2017, November 27). Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. PMC.
- (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
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A Comparative Guide to the Structure-Activity Relationship of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(1-methyl-1H-pyrazol-4-yl)isoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and conformational flexibility have made it a versatile core for the development of potent and selective modulators of various biological targets, particularly kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective with alternative scaffolds and detailing the experimental methodologies crucial for their evaluation.
The this compound Core: A Favorable Scaffold
The combination of the pyrazole and isoxazole rings creates a unique electronic and steric environment. The 1-methylpyrazole moiety often serves as a key interaction point, capable of forming hydrogen bonds and other polar interactions within a protein's binding pocket. The isoxazole ring, on the other hand, can be readily functionalized to explore different chemical spaces and modulate physicochemical properties.[1][2] The linkage between these two five-membered heterocycles provides a rigid framework that can be strategically decorated with various substituents to optimize biological activity.
Cracking the Code: Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent biological activity. The following sections dissect the key SAR trends observed for this scaffold.
The C3 position of the isoxazole ring is a primary site for modification and significantly influences the compound's potency and selectivity. Attaching a carboxylic acid group at this position, for instance, as in 5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid, can introduce a key interaction point for binding to target proteins.[3]
In a study exploring trisubstituted isoxazoles as allosteric ligands, it was found that the C5 position of the isoxazole benefits from a hydrogen bond-donating N-heterocycle, which can form additional polar interactions with the target protein.[4] This highlights the importance of considering the electronic nature and hydrogen-bonding capacity of substituents on the isoxazole ring.
While the 1-methyl group on the pyrazole is often conserved, modifications at other positions of the pyrazole ring can also impact activity. For example, the introduction of different substituents at the 3 and 5 positions of the pyrazole in other pyrazole-based inhibitors has been shown to significantly alter their inhibitory activity.[5] While direct SAR data for substitutions on the pyrazole ring of the this compound core is less common in the provided search results, the principles of pyrazole SAR suggest that exploring this area could yield further improvements in potency and selectivity.
Key SAR Findings for Pyrazolyl-Isoxazole Derivatives
Caption: Key structure-activity relationship trends for this compound derivatives.
Comparative Analysis: The Pyrazolyl-Isoxazole Scaffold vs. Alternatives
In drug discovery, the choice of a core scaffold is a critical decision. The this compound system offers distinct advantages, but it is essential to consider alternative heterocyclic systems that can act as bioisosteres. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[6][7]
Table 1: Comparison of Heterocyclic Scaffolds in Drug Design
| Scaffold | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Rigid, planar core with distinct H-bond donor/acceptor sites. | Good metabolic stability, tunable electronics, established synthetic routes.[8] | May have limited solubility depending on substituents. |
| Thiazole | Five-membered ring with sulfur and nitrogen. | Can act as a bioisostere for pyrazole, often improves metabolic stability.[9][10] | Potential for CYP inhibition depending on substitution pattern.[10] |
| Triazole | Five-membered ring with three nitrogen atoms. | Can serve as a bioisostere for pyrazole, offering different H-bonding patterns.[9] | Synthetic routes can be more complex. |
| Imidazole | Five-membered ring with two non-adjacent nitrogen atoms. | Can act as a bioisostere for pyrazole and participate in various interactions.[9] | Can be prone to metabolic oxidation. |
| Oxadiazole | Five-membered ring with one oxygen and two nitrogen atoms. | Can be a bioisosteric replacement for carboxamide groups, potentially improving pharmacokinetic properties.[11] | May have different electronic properties compared to pyrazole. |
The choice of scaffold will ultimately depend on the specific target and the desired pharmacological profile. For instance, in the development of CB1 cannabinoid receptor antagonists, thiazoles, triazoles, and imidazoles have been successfully employed as bioisosteres for a 1,5-diarylpyrazole motif.[9] Similarly, oxadiazoles have been used as bioisosteric replacements for the pyrazole carboxamide moiety in other contexts.[11]
Experimental Evaluation: Protocols for Success
The robust evaluation of this compound derivatives requires well-defined experimental protocols. The following sections outline key assays for assessing their biological activity.
Given that many pyrazolyl-isoxazole derivatives target kinases, in vitro kinase inhibition assays are fundamental for determining their potency and selectivity.[12][13]
Protocol: Luminescence-Based Kinase Activity Assay
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[13]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Test compound or DMSO (for control wells)
-
Kinase and substrate mixture
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
To assess the efficacy of these compounds in a more biologically relevant context, cell-based assays are crucial.[14][15] These assays can provide information on cytotoxicity, anti-proliferative effects, and the mechanism of action.[16][17]
Protocol: MTT/MTS Cell Proliferation Assay
This colorimetric assay is widely used to assess cell viability and proliferation.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilize Formazan: If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel bioactive compounds. A thorough understanding of its structure-activity relationship, coupled with a comparative analysis of alternative heterocyclic systems and the application of robust experimental protocols, is essential for successfully advancing these derivatives in drug discovery programs. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective therapeutics.
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A Senior Application Scientist's Guide to Pyrazole and Isoxazole Scaffolds in Kinase Inhibitor Design
Introduction: The Central Role of Kinase Inhibitors and Privileged Heterocycles
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular regulation, governing processes from cell growth and proliferation to signal transduction.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][3] Small molecule kinase inhibitors, which typically compete with adenosine triphosphate (ATP) at the enzyme's active site, have revolutionized treatment paradigms in oncology and beyond.[1][4][5]
Within the vast chemical space explored by medicinal chemists, five-membered aromatic heterocycles have emerged as "privileged scaffolds." This designation stems from their synthetic accessibility, favorable drug-like properties, and their remarkable ability to mimic the hydrogen bonding patterns of the adenine ring of ATP.[1] Among these, the isomeric pyrazole and isoxazole rings are particularly prominent. This guide provides a comparative analysis of these two scaffolds, delving into their structural biology, pharmacokinetic implications, and the experimental workflows required to rigorously evaluate inhibitors built upon their frameworks. As of 2023, at least eight FDA-approved kinase inhibitors contain a pyrazole ring, underscoring the scaffold's clinical significance.[1]
Section 1: The Pyrazole Scaffold - A Medicinal Chemistry Cornerstone
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a dominant feature in the landscape of approved kinase inhibitors.[1][3][6][7] Drugs such as Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Encorafenib (BRAF) all leverage this core structure to achieve high potency and clinical efficacy.[1][8]
Chemical Properties and Hinge-Binding Interactions
The power of the pyrazole scaffold lies in its unique hydrogen bonding capability. The N-1 atom, akin to a pyrrole-like nitrogen, can act as a hydrogen bond donor, while the N-2 atom, similar to a pyridine-like nitrogen, serves as a hydrogen bond acceptor.[9] This dual functionality allows it to form a highly stable, bidentate hydrogen bond network with the kinase "hinge" region—the flexible loop connecting the N- and C-terminal lobes of the kinase domain.[1][10] This interaction, which mimics that of the adenine in ATP, is a critical anchor for the majority of Type I and Type II kinase inhibitors.[4][5][11]
// Edges representing H-bonds edge [style=dashed, color="#EA4335", constraint=false]; pyrazole:e -> hinge_nh:w [label=" H-bond (Acceptor)", fontsize=8, fontcolor="#202124"]; hinge_co1:s -> pyrazole:n [label=" H-bond (Donor)", fontsize=8, fontcolor="#202124"]; } } Caption: Pyrazole core forming two key hydrogen bonds with the kinase hinge.
Pharmacokinetic Profile and Metabolic Stability
From a drug development perspective, the pyrazole ring often confers favorable pharmacokinetic properties.[9][12][13] It is generally more metabolically stable compared to other heterocycles like imidazole or oxazole, which can be susceptible to oxidative cleavage.[1] This increased stability is attributed to the acidic nature of the pyrazole, making it less prone to attack by cytochrome P450 enzymes.[1] However, N-substituted pyrazoles can undergo dealkylation, a metabolic pathway that must be considered during lead optimization.[1]
Section 2: The Isoxazole Scaffold - A Versatile Bioisostere
Isoxazole, an isomer of pyrazole with adjacent nitrogen and oxygen atoms, is another key scaffold found in numerous pharmacologically active molecules, including kinase inhibitors.[14][15][16] While not as prevalent as pyrazole in currently approved kinase inhibitors, it offers distinct chemical properties that can be exploited to solve specific medicinal chemistry challenges.[14]
Chemical Properties and Hinge-Binding Interactions
The replacement of a nitrogen atom in pyrazole with an oxygen atom in isoxazole fundamentally alters its electronic and hydrogen bonding characteristics. The isoxazole ring lacks the N-H hydrogen bond donor capability of an unsubstituted pyrazole.[17] Instead, the ring nitrogen acts as a hydrogen bond acceptor, typically interacting with the backbone N-H of the GK+3 residue in the kinase hinge.[17] The adjacent oxygen atom influences the ring's electronics and can participate in additional, weaker interactions. This difference provides a crucial tool for medicinal chemists to modulate binding affinity and, importantly, kinase selectivity.
// Edge representing H-bond edge [style=dashed, color="#EA4335", constraint=false]; isoxazole:e -> hinge_nh:w [label=" H-bond (Acceptor)", fontsize=8, fontcolor="#202124"]; } Caption: Isoxazole core forming a single key hydrogen bond with the kinase hinge.
Application in Modulating Properties
The use of an isoxazole ring can improve physicochemical properties such as solubility and can alter the metabolic profile of a compound.[15][18] For example, in the development of 20-HETE synthase inhibitors, replacing a less stable moiety with an isoxazole ring led to compounds with both potent activity and improved stability.[19] This highlights the role of isoxazole as a bioisosteric replacement to overcome specific liabilities, such as poor pharmacokinetics or off-target activity, encountered with other scaffolds.[15]
Section 3: Head-to-Head Comparison: Pyrazole vs. Isoxazole
The choice between a pyrazole and an isoxazole scaffold is a strategic decision in inhibitor design, driven by the specific goals of potency, selectivity, and overall drug-like properties.
Binding Potency and Selectivity
The bidentate hydrogen bonding of the pyrazole ring generally provides a very strong anchor to the kinase hinge, often resulting in high potency. However, this strong, conserved interaction can sometimes lead to a lack of selectivity across the highly homologous human kinome.
The isoxazole scaffold, with its single, strong hydrogen bond acceptor, offers a different interaction profile. This can be advantageous for achieving selectivity. By forgoing one of the canonical hinge interactions, the inhibitor's binding affinity becomes more dependent on other interactions within the ATP pocket, which can be more varied between different kinases. This allows chemists to "tune" selectivity by optimizing these other interactions.
Table 1: Comparative Kinase Inhibition Profile of a Hypothetical Pyrazole/Isoxazole Pair Data is illustrative and based on typical findings in medicinal chemistry literature.
| Compound ID | Core Scaffold | Target Kinase IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) |
| CMPD-PYR | Pyrazole | 5 | 50 | 150 |
| CMPD-ISOX | Isoxazole | 25 | >1000 | >1000 |
Causality: In this hypothetical example, the pyrazole-based inhibitor (CMPD-PYR) shows higher raw potency against the primary target. However, the isoxazole analog (CMPD-ISOX), while less potent, demonstrates a vastly superior selectivity profile. This trade-off is common and represents a key strategic choice: maximizing potency versus minimizing off-target effects to improve the safety profile.
Pharmacokinetic (ADME) Profile
Both scaffolds can be incorporated into orally bioavailable drugs.[12][20][21] The choice often depends on the overall properties of the molecule and the specific metabolic liabilities identified during preclinical development.
Table 2: Comparative Pharmacokinetic Properties of Representative Drugs Data is sourced from public information and represents typical values.
| Drug (Scaffold) | Target(s) | Oral Bioavailability (%) | Half-life (t½, hours) | Key Metabolic Pathways |
| Ruxolitinib (Pyrazole) | JAK1/2 | ~94% | ~3 | N-dealkylation, Oxidation |
| Leflunomide (Isoxazole) | DHODH | ~80% | ~2 weeks (active metabolite) | Ring opening to active metabolite |
Note: Leflunomide is not a kinase inhibitor but is a well-known isoxazole-containing drug whose active metabolite has a very long half-life. This illustrates the diverse pharmacokinetic outcomes possible with the isoxazole scaffold.
Section 4: Experimental Protocols for Comparative Analysis
Objectively comparing inhibitors requires a validated, multi-step experimental workflow. The goal is to move from initial potency measurements in a simplified biochemical system to confirming target engagement and functional effects in a complex cellular environment.[22]
Protocol 1: In Vitro Kinase Potency (LanthaScreen™ TR-FRET Assay)
Principle (The "Why"): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for primary screening and IC₅₀ determination.[23] They are homogeneous (no-wash), sensitive, and less prone to interference from fluorescent compounds than simple fluorescence assays.[23][24] This specific format, a binding assay, directly measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor, providing a direct readout of compound affinity.[23]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute kinase, terbium-labeled anti-tag antibody, and fluorescent tracer to 2X final concentration in assay buffer.
-
Compound Plating: Serially dilute pyrazole and isoxazole inhibitors in DMSO, then dilute into assay buffer to create a 4X final concentration plate. Typically, an 11-point, 3-fold serial dilution is used, starting from 100 µM.
-
Assay Assembly: In a low-volume 384-well plate, add 5 µL of 4X compound dilution or DMSO control.
-
Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 10 µL of the 2X tracer solution to all wells to initiate the binding reaction. Final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light. The exact time should be optimized based on binding kinetics.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the tracer and 615 nm for the terbium donor). Calculate the emission ratio (520/615).
-
Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement & Downstream Signaling (Western Blot)
Principle (The "Why"): While a biochemical assay confirms potency against an isolated enzyme, a cell-based assay is crucial to verify that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert the desired biological effect.[22][25][26] Western blotting for a phosphorylated substrate of the target kinase is a direct and robust method to quantify functional pathway inhibition.[27]
Methodology:
-
Cell Culture and Plating: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency. Seed cells into 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the pyrazole or isoxazole inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Stimulation (if necessary): If the kinase pathway is not basally active, stimulate with an appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate. Clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 for a JAK inhibitor) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.
Conclusion and Future Outlook
The choice between a pyrazole and an isoxazole scaffold is a nuanced decision in kinase inhibitor design. Pyrazole offers a robust, high-affinity anchor through its bidentate hydrogen bonding, a feature that has propelled numerous compounds into the clinic.[1][28] Its favorable metabolic profile adds to its appeal as a "go-to" scaffold.[1] Isoxazole, in contrast, provides a valuable alternative. By engaging the hinge with a single hydrogen bond, it allows for greater exploitation of other interactions to build selectivity, a critical parameter for minimizing off-target toxicity.[18][19]
The future of kinase inhibitor design will continue to rely on the strategic deployment of these and other privileged heterocycles. As our understanding of kinome-wide selectivity and the structural determinants of drug resistance deepens, the ability to subtly modulate binding interactions and physicochemical properties by switching between scaffolds like pyrazole and isoxazole will remain an indispensable tool in the medicinal chemist's arsenal. The rigorous application of the comparative experimental workflows outlined here is the self-validating system that ensures these design choices are based on robust, reproducible data, ultimately paving the way for safer and more effective targeted therapies.
References
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benchmarking 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole against known drugs
An objective comparison of a novel chemical entity against established drugs is fundamental to drug discovery and development. This guide provides a comprehensive framework for benchmarking the novel compound 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, a hypothetical molecule for the purposes of this guide, against the known multi-kinase inhibitor Sunitinib . We will postulate that our novel compound, based on preliminary in-silico screening, shows potential inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target of Sunitinib in the treatment of renal cell carcinoma and other solid tumors.
This guide is structured to provide researchers, scientists, and drug development professionals with a detailed roadmap for conducting a head-to-head comparison, from initial kinase profiling to cellular and in-vivo efficacy models. The experimental choices and protocols are explained with a focus on scientific rationale and data integrity.
Section 1: Rationale for Comparator Selection and Key Assays
Why Sunitinib?
Sunitinib (marketed as Sutent) is a well-characterized multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST). Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including VEGFRs (1, 2, and 3), platelet-derived growth factor receptors (PDGFRs), and c-KIT. This broad-spectrum activity and its established clinical relevance make Sunitinib an excellent benchmark for evaluating the potency and selectivity of a new potential anti-angiogenic agent like this compound.
Core Benchmarking Questions:
-
Potency: How does the inhibitory activity (IC50) of this compound against VEGFR2 compare to that of Sunitinib?
-
Selectivity: Is this compound more selective for VEGFR2 than Sunitinib, or does it also exhibit off-target effects on other kinases?
-
Cellular Efficacy: Does the inhibition of VEGFR2 by our novel compound translate into anti-proliferative and anti-angiogenic effects in relevant cancer cell lines?
-
In-vivo Efficacy: Can this compound inhibit tumor growth in a preclinical animal model, and how does its performance compare to Sunitinib?
Section 2: Experimental Workflows and Protocols
The following diagram outlines the proposed experimental workflow for a comprehensive comparison.
Caption: Experimental workflow for benchmarking this compound.
In-Vitro Characterization
2.1.1. Biochemical Kinase Assay: VEGFR2 IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VEGFR2 and compare it to Sunitinib.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and Sunitinib (e.g., from 100 µM to 1 pM) in a suitable buffer (e.g., 5% DMSO).
-
Prepare a solution of recombinant human VEGFR2 kinase.
-
Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration close to the Km for VEGFR2.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP solution.
-
Add the serially diluted compounds. Include controls for no inhibitor (100% activity) and no kinase (0% activity).
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the controls and plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2.1.2. Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a panel of other kinases compared to Sunitinib.
-
Methodology: This is typically performed by a specialized service provider (e.g., Eurofins, Reaction Biology) using a large panel of recombinant kinases (e.g., the KINOMEscan™ platform). The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percent inhibition is measured.
Cellular Assays
2.2.1. Cellular Phosphorylation Assay
-
Objective: To confirm that the compounds inhibit VEGFR2 signaling in a cellular context.
-
Methodology: Using Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, we can measure the phosphorylation of VEGFR2 after stimulation with its ligand, VEGF-A.
Step-by-Step Protocol:
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or Sunitinib for 1 hour.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis and Western Blot:
-
Lyse the cells and collect the protein lysate.
-
Perform a Western blot analysis using primary antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
Use an appropriate loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities to determine the reduction in pVEGFR2 levels relative to total VEGFR2.
2.2.2. Endothelial Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of the compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.
-
Methodology: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel), and their ability to form networks is observed.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of this compound or Sunitinib.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Imaging and Analysis:
-
Image the tube formation using a microscope.
-
Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Section 3: Data Summary and Comparison
The following tables present hypothetical data for the purpose of illustrating the comparative analysis.
Table 1: In-Vitro Kinase Inhibition
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) |
| This compound | 15 | >1000 | >1000 |
| Sunitinib | 9 | 58 | 69 |
Table 2: Cellular Assay Results
| Compound | HUVEC pVEGFR2 IC50 (nM) | HUVEC Proliferation IC50 (nM) | Tube Formation Inhibition IC50 (nM) |
| This compound | 50 | 250 | 150 |
| Sunitinib | 25 | 100 | 80 |
Section 4: In-Vivo Efficacy in a Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model and compare it to Sunitinib.
-
Methodology: A human renal cell carcinoma (e.g., 786-O) xenograft model in immunocompromised mice is a suitable choice.
Caption: Workflow for a xenograft tumor model study.
Data to Collect:
-
Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Pharmacokinetics (PK): Blood samples can be collected at various time points to determine the drug's concentration in the plasma.
-
Toxicity: Monitor body weight, clinical signs of distress, and perform histological analysis of major organs at the end of the study.
Section 5: Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound against the established drug Sunitinib. Based on our hypothetical data, this compound demonstrates promising potency against VEGFR2 with significantly higher selectivity than Sunitinib. While its cellular activity is slightly lower than Sunitinib, its improved selectivity could translate to a better safety profile in vivo.
The next steps in the development of this compound would involve a more extensive kinase panel screening, ADME (absorption, distribution, metabolism, and excretion) studies, and evaluation in orthotopic and patient-derived xenograft (PDX) models to further validate its therapeutic potential.
References
Safety Operating Guide
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole proper disposal procedures
Executive Summary: The "Zero-Discharge" Mandate
As researchers, we often treat heterocyclic building blocks as "routine" organic solids.[1] However, 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole (MW: 149.15 g/mol ) presents specific disposal challenges due to its nitrogen-rich bi-heteroaryl structure.[1]
Immediate Operational Directives:
-
NO Drain Disposal: Under no circumstances shall this compound enter the aqueous waste stream.[1] Its high nitrogen content and potential biological activity (kinase inhibitor scaffold) pose aquatic toxicity risks.[1]
-
Segregation: Isolate from strong bases.[1] The isoxazole ring is susceptible to base-catalyzed cleavage, potentially generating reactive nitriles or ketones in the waste container.[1]
-
Destruction Method: High-temperature incineration with NOx scrubbing is the only validated disposal route.[1]
Part 1: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its failure modes. This compound is not merely "organic waste"; it is a reactive scaffold.[1]
Physicochemical Waste Profile
| Property | Data | Disposal Implication |
| Formula | C₇H₇N₃O | High Nitrogen content requires incineration with scrubbers to prevent NOx release.[1] |
| Structure | Bi-heteroaryl (Isoxazole + Pyrazole) | Isoxazole Ring: Thermally stable but chemically sensitive to strong bases/reductants.[1] Pyrazole Ring: Generally stable, potential aquatic toxin.[1] |
| Physical State | Solid (typically off-white powder) | Must be disposed of via Solid Hazardous Waste streams, not liquid solvents. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory during waste transfer.[1] |
| Reactivity | Incompatible with Strong Bases/Oxidizers | Risk: Exothermic ring cleavage.[1] Do not commingle with basic waste (e.g., NaOH, amines).[1] |
Part 2: Pre-Disposal Stabilization & Segregation
The most common lab accident involving waste occurs inside the waste container due to incompatibility.[1]
The Segregation Logic
You must segregate this compound based on its state and chemical compatibility.[1]
Figure 1: Decision tree for segregating isoxazole-derivative waste. Note the critical exclusion of strong bases to prevent exothermic decomposition.
Part 3: The Disposal Workflow (Step-by-Step)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste."[1]
Scenario A: Disposing of Pure Solid (Expired/Excess)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum lined with a 6-mil polyethylene bag.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[1][2][3][4][5][6][7]
-
Technique: Work inside a chemical fume hood.[1]
-
-
Decontamination: Wipe the exterior of the primary container with a damp paper towel (water/surfactant).[1] Dispose of the towel in the same solid waste bin.
Scenario B: Disposing of Solutions (Reaction Mixtures)
-
Identify the Solvent:
-
If dissolved in DMSO, Methanol, or Ethyl Acetate : Use the Non-Halogenated waste stream.
-
If dissolved in Dichloromethane (DCM) : Use the Halogenated waste stream.[1]
-
-
pH Check: Ensure the solution is Neutral (pH 6-8).
-
Why? If the reaction mixture contains residual base (e.g., Carbonates, Hydroxides), neutralize it with dilute acid (e.g., 1M HCl) before adding it to the waste carboy to prevent isoxazole ring degradation and heat generation in the drum.
-
Scenario C: Empty Container Management (The "Triple Rinse" Rule)
An "empty" bottle is still hazardous waste until processed.[1]
-
Rinse 1: Add solvent (compatible with the compound, e.g., Acetone) to 10% volume.[1] Shake well. Pour into Organic Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Defacement: Cross out the label. Mark as "Triple Rinsed."[1]
-
Disposal: The bottle can now be discarded in standard glass trash (unless P-listed, which this is not, but check local facility rules).
Part 4: Emergency Response (Spills)
If this compound is spilled, do not use water immediately, as this spreads the contamination. Use the Dry Cleanup Protocol .
Figure 2: The "Dry Cleanup" workflow prevents the spread of isoxazole derivatives into floor drains.[1]
Part 5: Regulatory & Compliance Context
-
US EPA Classification: This compound is not specifically listed on the P-list or U-list (40 CFR § 261.33).[1] However, it must be treated as Characteristic Waste if it exhibits ignitability or reactivity, or generally as Hazardous Chemical Waste due to toxicity.[1]
-
Destruction Efficiency: The ultimate fate of this molecule is Rotary Kiln Incineration at >1000°C.[1] This ensures the complete oxidation of the pyrazole and isoxazole rings into CO₂, H₂O, and captured NOx.
References
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide.[1][8] (Strict prohibition of non-approved chemicals in sanitary sewers).
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity and Toxicity.[1] 40 CFR Part 261.[1][9]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines for handling nitrogen-rich heterocycles).
-
PubChem. Compound Summary for Isoxazole Derivatives (General Hazards).
Sources
- 1. download.basf.com [download.basf.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
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- 7. jwpharmlab.com [jwpharmlab.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. americanchemistry.com [americanchemistry.com]
A Senior Application Scientist's Guide to Handling 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
As researchers and scientists in drug development, our work with novel heterocyclic compounds is foundational to innovation. However, with novelty comes the responsibility of rigorous safety evaluation. This guide provides a comprehensive operational plan for handling 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, a compound combining the structural motifs of pyrazole and isoxazole. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Proactive Approach
Specific toxicological data for this compound is not extensively documented. Therefore, a conservative risk assessment must be derived from the known hazards of its constituent functional groups: pyrazoles and isoxazoles.
-
Pyrazole Moiety: The pyrazole ring and its derivatives are known to present several hazards. They can be harmful if swallowed, toxic upon skin contact, and are often cited as causing skin and strong eye irritation. Some pyrazoles may also cause damage to organs through prolonged or repeated exposure.
-
Isoxazole Moiety: While often utilized in medicinal chemistry for their bioactivity, isoxazoles must be handled with care. A structurally related compound, 5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid, is classified with the GHS07 pictogram and a warning for causing serious eye irritation (H319).
Inferred Risk Profile: Based on this analysis, this compound should be treated as, at minimum, a serious eye irritant, a potential skin irritant, and potentially harmful if ingested or absorbed through the skin. The solid form may become an inhalation hazard if handled improperly.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, we must implement more effective engineering and administrative controls.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood . All weighing of the solid, transfers, and solution preparations must be conducted within the fume hood to mitigate inhalation exposure and contain any potential spills.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Restricted Access: Designate a specific area within the laboratory for handling this compound. Access should be limited to authorized and trained personnel.
-
Hygiene: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly address the risks identified in our hazard analysis.
Eye and Face Protection
Due to the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Required: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.
-
Recommended for High-Risk Operations: When handling larger quantities (>1 gram) or performing vigorous operations (e.g., sonicating, heating), a full-face shield must be worn over the chemical splash goggles . This provides an essential secondary layer of protection against splashes.
Hand Protection
Given the potential for skin toxicity from the pyrazole group, robust hand protection is critical.
-
Glove Selection: Use chemically resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact.
-
Protocol: Always inspect gloves for tears or pinholes before use. For prolonged handling or in the event of a spill, double-gloving (wearing two pairs of nitrile gloves) is required to provide an additional protective barrier. Promptly remove and replace gloves if they become contaminated. Wash hands immediately after removing gloves.
Body Protection
-
Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned with the sleeves rolled down to protect the arms.
-
Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory in the laboratory at all times. Open-toed shoes, shorts, and skirts are strictly prohibited.
Respiratory Protection
When all handling of the solid and its solutions is performed within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of the fume hood, or if engineering controls are not available or fail, respiratory protection is necessary.
-
Contingency: A NIOSH-approved air-purifying respirator with an appropriate organic vapor/particulate cartridge should be available. Personnel must be properly fit-tested and trained in its use.
Summary of PPE Requirements
| Task / Operation | Minimum Required PPE |
| Weighing Solid Compound | Chemical Splash Goggles, Double Nitrile Gloves, Lab Coat |
| Preparing Solutions | Chemical Splash Goggles, Double Nitrile Gloves, Lab Coat |
| Running Reaction / Transfers | Chemical Splash Goggles, Double Nitrile Gloves, Lab Coat |
| High-Risk Operations (e.g., >1g, heating) | Face Shield over Chemical Splash Goggles, Double Nitrile Gloves, Lab Coat |
| Spill Cleanup | NIOSH-Approved Respirator, Face Shield, Goggles, Chemical-Resistant Apron, Double Nitrile Gloves, Shoe Covers |
Operational Workflow: A Step-by-Step Guide
This workflow integrates safety controls and PPE usage into a seamless and logical procedure.
Caption: Logical workflow for safely handling hazardous chemical compounds.
1. Preparation:
- Review this document and any available Safety Data Sheets (SDS).
- Ensure a chemical spill kit is accessible and stocked.
- Confirm the chemical fume hood has a valid certification.
2. Execution:
- Perform all manipulations inside the fume hood with the sash at the lowest feasible height.
- Don all required PPE before entering the designated work area.
- Measure out the desired quantity of the solid compound using appropriate tools (e.g., anti-static weigh boat, spatula).
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
- Wipe down the work surface and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
- Remove PPE in the correct order: gloves first, then face shield/goggles, and finally the lab coat.
- Wash hands thoroughly with soap and water.
Decontamination and Waste Disposal
Proper disposal is a critical component of the handling lifecycle, ensuring the safety of all personnel and environmental protection.
Decontamination
-
Glassware & Equipment: All contaminated glassware and equipment should be rinsed with a suitable solvent (one in which the compound is soluble) inside the fume hood. This initial rinseate must be collected as hazardous waste. Subsequently, the glassware can be washed using standard laboratory procedures.
-
Work Surfaces: Clean the work surface inside the fume hood with a solvent-dampened towel, followed by soap and water. The towel must be disposed of as solid hazardous waste.
Waste Disposal
-
Segregation: All waste streams must be segregated. Never mix incompatible chemicals.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Collect in a clearly labeled, sealed plastic bag or a dedicated solid waste container.
-
Liquid Waste: This includes reaction mixtures and solvent rinses. Collect in a compatible, sealed, and properly vented hazardous waste container.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag detailing the full chemical name of all contents (including solvents) and the approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing while under an emergency shower if the spill is extensive. Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Minor Spill (inside fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material (e.g., vermiculite or a spill pad).
-
Gently sweep the absorbed material into a designated solid waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (outside fume hood):
-
Alert all personnel in the immediate area and evacuate the laboratory.
-
Close the laboratory doors and prevent re-entry.
-
Notify your supervisor and your institution's EHS office immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.
-
References
-
How To Dispose Of Lab Chemicals. (2020, February 27). Retrieved from Temarry Recycling website: [Link]
-
Emergency Response Guide for Laboratories. (n.d.). Retrieved from Carnegie Mellon University Qatar website: [Link]
-
Emergency Protocol For Chemical Spill In The Lab. (n.d.). Retrieved from Needle.Tube website: [Link]
-
Chemical Spills. (n.d.). Retrieved from Florida State University Emergency Management website: [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved from Laboratory Equipment website: [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). Retrieved from National Science Teaching Association website: [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Retrieved from Stericycle UK website: [Link]
-
Part G: Chemical Disposal Procedures. (n.d.). Retrieved from University of Wisconsin-La Crosse website: [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Retrieved from Vanderbilt University Medical Center website: [Link]
-
Safe Chemical Handling Procedures. (2024, May 24). Retrieved from Axonator website: [Link]
-
10 Safety Tips For Safe Handling And Storing Of Chemicals. (2023, May 23). Retrieved from Green World Group website: [Link]
-
How to Handle Hazardous Materials. (2023, August 21). Retrieved from National Association of Safety Professionals website: [Link]
-
Basic Rules For The Safe Handling Of Hazardous Materials. (2024, October 21). Retrieved from Temarry Recycling website: [Link]
-
Handling Hazardous Materials: 10 Basic Safety Rules. (2020, January 14). Retrieved from CHEMTREC website: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

